3-Methyloxindole
Description
Propriétés
IUPAC Name |
3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZCPUCZKLTAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933933 | |
| Record name | 3-Methyl-3H-indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-06-9 | |
| Record name | 3-Methyloxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3H-indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-INDOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6O509COF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Methyloxindole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methyloxindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, offering valuable insights for researchers in these fields.
Chemical Structure and Identification
This compound, also known as 3-methyl-1,3-dihydroindol-2-one, is a derivative of oxindole, which features an indole core with a carbonyl group at the 2-position.[1] The structure is characterized by a methyl group substituted at the 3-position of the oxindole ring.[1]
Key Identifiers:
-
IUPAC Name: 3-methyl-1,3-dihydroindol-2-one[2]
-
Molecular Formula: C₉H₉NO[2]
-
CAS Number: 1504-06-9[2]
-
Molecular Weight: 147.17 g/mol [2]
-
SMILES: CC1C2=CC=CC=C2NC1=O[2]
-
InChI Key: BBZCPUCZKLTAJQ-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | 117-121 °C | [3] |
| Boiling Point | 279.3 ± 29.0 °C (Predicted) | [3] |
| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (Strongest Acidic) | 12.31 | [4] |
| LogP | 1.46 | [4] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethanol, Methanol. | [3] |
Synthesis and Purification
Experimental Protocol: General Synthesis of 3-Alkyloxindoles
This protocol is a general representation and may require optimization for the synthesis of this compound.
Materials:
-
Oxindole
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Methylating agent (e.g., methyl iodide)
-
Anhydrous solvent (e.g., DMF, THF)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxindole in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the base to the solution and stir for a designated period to allow for the formation of the enolate anion.
-
Add the methylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification.
General Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Biological Activity and Applications in Drug Development
The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] These compounds are of particular interest as kinase inhibitors in cancer therapy and as potential therapeutic agents for neurodegenerative diseases.
Anticancer Potential: Oxindole derivatives have been extensively investigated as inhibitors of various protein kinases, which are often overexpressed or dysregulated in cancer.[5] They can act as competitive inhibitors of ATP at the kinase active site.[5] Specific kinases targeted by oxindole derivatives include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can halt the cell cycle progression of cancer cells.[5][6]
-
Fms-like Tyrosine Kinase 3 (FLT3): Potent inhibition of FLT3 is a therapeutic strategy for acute myeloid leukemia (AML).[6]
-
Glycogen Synthase Kinase 3β (GSK-3β): Overexpression of GSK-3β is linked to several cancers, making it a viable therapeutic target.[2]
Neurodegenerative Diseases: The role of oxindole derivatives in the context of neurodegenerative diseases is also an active area of research.
-
GSK-3β Inhibition: Dysregulation of GSK-3β is implicated in the pathology of Alzheimer's disease.[2]
-
Inhibition of Protein Aggregation: Some novel oxindole compounds have been shown to inhibit the aggregation of amyloidogenic proteins associated with conditions like Alzheimer's disease and prion diseases.[7]
Immunosuppressive Enzyme Inhibition: Certain 3-substituted oxindoles have demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression in the tumor microenvironment.[4] Inhibition of IDO1 can enhance anti-tumor immune responses.[4]
Metabolic Pathway
This compound is a known metabolite of 3-methylindole (also known as skatole).[8][9] The biotransformation of 3-methylindole is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[8][9] This metabolic process involves the oxidation of 3-methylindole. The pathway is significant as the bioactivation of 3-methylindole can lead to pneumotoxicity.
Experimental Workflows
The general workflow for the synthesis and analysis of this compound involves several key stages, from the initial reaction to the final characterization of the purified compound.
Conclusion
This compound is a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The potential of oxindole-based compounds to act as potent and selective inhibitors of key enzymes in cancer and neurodegenerative diseases underscores the importance of continued research into this class of molecules. This guide provides a foundational understanding for scientists and researchers to further explore the therapeutic potential of this compound and its analogues.
References
- 1. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 2. This compound | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1504-06-9 [m.chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0304943) [hmdb.ca]
- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-Methyloxindole: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of 3-Methyloxindole, a significant heterocyclic compound pertinent to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, synthesis, biological relevance, and applications, with a focus on quantitative data, experimental methodologies, and pathway visualizations.
Core Chemical Identifiers and Properties
This compound, a derivative of oxindole, is a well-characterized organic compound. Its fundamental chemical identifiers and properties are summarized below for clarity and easy reference.
| Property | Value | Citation(s) |
| CAS Number | 1504-06-9 | [1][2][3] |
| IUPAC Name | 3-methyl-1,3-dihydroindol-2-one | [4] |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [4] |
| Synonyms | 3-Methyl-2-indolinone, 3-Methyl-2-oxindole | [4] |
Synthesis of this compound
While various methods exist for the synthesis of the broader oxindole scaffold, a common and effective approach for synthesizing 3-substituted oxindoles like this compound often starts from isatin or its derivatives. A general plausible synthetic route is outlined below.
Experimental Protocol: Synthesis from Isatin (A Representative Method)
This protocol describes a general method for the alkylation of an oxindole precursor, which can be adapted for the synthesis of this compound.
Materials:
-
Isatin
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Strong base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Reducing agent (e.g., Hydrazine hydrate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
N-Protection of Isatin (Optional but recommended): To a solution of isatin in an appropriate anhydrous solvent, add a suitable protecting group for the nitrogen atom. This prevents side reactions at the nitrogen.
-
Reaction with a Methylating Agent: The synthesis of this compound can be approached through the methylation of an appropriate oxindole precursor. One conceptual strategy involves the careful methylation of the enolate of oxindole. However, direct methylation can be challenging due to competing N-alkylation and dialkylation. A more controlled synthesis might involve the use of a pre-functionalized precursor.
-
Reduction of the Carbonyl Group: A common route to 3-substituted oxindoles involves the reduction of a corresponding isatin derivative. For the synthesis of this compound, one could envision a multi-step process starting from a precursor like 3-hydroxy-3-methyloxindole, which can be synthesized from isatin.
-
Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
It is important to note that while general methods for oxindole synthesis are well-established, a specific, detailed, and universally optimized protocol for this compound was not explicitly found in the reviewed literature. The above protocol is a generalized representation based on common organic synthesis techniques for this class of compounds.
Biological Significance and Metabolic Pathways
This compound is a significant metabolite of 3-methylindole (commonly known as skatole), a compound produced by the microbial degradation of tryptophan in the gastrointestinal tract.[5][6] The metabolism of 3-methylindole is of considerable interest due to its association with pneumotoxicity in various animal species.
The bioactivation of 3-methylindole is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and lungs.[7] This metabolic process leads to the formation of reactive intermediates, which are implicated in cellular damage. This compound is one of the key products of this metabolic pathway.
The metabolic conversion of 3-methylindole involves several steps, including the formation of a highly reactive intermediate, 3-methyleneindolenine. This intermediate can covalently bind to cellular macromolecules, leading to toxicity. The formation of this compound is considered a part of the detoxification pathway, although the overall metabolic process is complex and can lead to toxic outcomes.
Below is a diagram illustrating the metabolic pathway of 3-methylindole.
Caption: Metabolic pathway of 3-methylindole to this compound.
Role in Drug Discovery and Development
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Oxindole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][8]
While this compound itself is not a known therapeutic agent, it serves as a valuable intermediate and building block in the synthesis of more complex, biologically active molecules.[3] The strategic placement of the methyl group at the 3-position can influence the steric and electronic properties of the molecule, which can be crucial for its interaction with biological targets.
Several approved drugs and clinical candidates feature the oxindole core, highlighting the importance of this heterocyclic system in drug design. For example, Nintedanib, an inhibitor of tyrosine kinases, is an oxindole derivative used for the treatment of idiopathic pulmonary fibrosis.[9] The development of such drugs often involves the synthesis and screening of a library of substituted oxindoles, for which this compound can be a key precursor.
The versatility of the oxindole ring system allows for functionalization at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The synthesis of novel oxindole derivatives continues to be an active area of research in the quest for new and improved therapeutic agents.[8][10]
Conclusion
This compound is a heterocyclic compound with significant relevance in both metabolic and synthetic chemistry. Its role as a metabolite of 3-methylindole provides insights into the mechanisms of xenobiotic metabolism and toxicity. Furthermore, its utility as a synthetic intermediate underscores the importance of the oxindole scaffold in modern drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical and pharmaceutical sciences. Further research into the specific applications and biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. biomedres.us [biomedres.us]
- 4. This compound | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 10. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyloxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyloxindole, a heterocyclic compound belonging to the oxindole family, is a significant molecule in medicinal chemistry and a key metabolite of 3-methylindole (skatole). A thorough understanding of its physicochemical properties is crucial for its application in drug design, metabolic studies, and synthetic chemistry. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and property determination, and a visualization of its metabolic pathway.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers. These properties are essential for predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 123-124 °C | [3] |
| Boiling Point | 279.3 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol. | [4] |
| logP (Octanol-Water Partition Coefficient) | 1.3 | [3] |
Table 3: Acidity and Polarity
| Property | Value | Source(s) |
| pKa (acidic) | 14.81 ± 0.40 (Predicted) | [4] |
| Polar Surface Area | 29.1 Ų | [3] |
Experimental Protocols
Detailed methodologies are provided below for the synthesis, purification, and determination of key physicochemical properties of this compound.
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles and their derivatives.[5][6] The following protocol is an adapted procedure for the synthesis of this compound.
Workflow for the Fischer Indole Synthesis of this compound
Caption: A simplified workflow for the Fischer Indole Synthesis of this compound.
Materials:
-
Phenylhydrazine
-
Propionaldehyde
-
Zinc chloride (or another suitable Lewis or Brønsted acid catalyst)[6]
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.
Procedure:
-
Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in anhydrous ethanol. Add propionaldehyde (1.1 equivalents) dropwise to the solution while stirring at room temperature. The reaction is typically exothermic. Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cyclization: To the flask containing the phenylhydrazone, add a catalytic amount of zinc chloride (e.g., 0.2 equivalents). Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and toluene. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain high-purity this compound for accurate physicochemical measurements and biological assays.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask, heating mantle, Buchner funnel, and filter paper.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column, beakers, and TLC plates.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Determination of Physicochemical Properties
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.
-
Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances.
-
Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.
Apparatus:
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.
-
Prepare a stock solution of this compound in the water-saturated n-octanol.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the this compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
Biological Significance and Metabolic Pathway
This compound is a major metabolite of 3-methylindole (skatole), a compound produced from the bacterial degradation of tryptophan in the gastrointestinal tract. The metabolism of 3-methylindole is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[3][7][8] The formation of this compound is part of a detoxification pathway, but the metabolic activation of 3-methylindole can also lead to the formation of reactive intermediates that can cause cellular damage.[4][9]
Metabolic Pathway of 3-Methylindole
Caption: The metabolic pathway of 3-methylindole, leading to the formation of this compound and other metabolites.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and organic synthesis. A clear understanding of these fundamental properties is essential for the rational design of new therapeutic agents and for elucidating the role of this compound in biological systems.
References
- 1. This compound | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methyloxindole | C9H9NO2 | CID 151066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyloxindole (CAS No: 1504-06-9), a key heterocyclic compound of interest in various fields of chemical and biological research. This document collates available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.
Introduction
This compound, with the IUPAC name 3-methyl-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole.[1] The oxindole scaffold is a prominent structural motif in numerous natural products and synthetic compounds with significant biological activities, making its derivatives, such as this compound, important subjects of study. Understanding the spectroscopic properties of this compound is fundamental for its identification, characterization, and the analysis of its role in various chemical and biological processes. It has been identified as a metabolite of 3-methylindole (skatole) in various biological systems.[2][3]
Spectroscopic Data
The following sections summarize the available NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (NH) | ~8.0 | Singlet | - |
| H-4 | ~7.2 | Doublet | ~7.5 |
| H-5 | ~7.0 | Triplet | ~7.5 |
| H-6 | ~7.3 | Triplet | ~7.5 |
| H-7 | ~6.9 | Doublet | ~7.5 |
| 3-CH₃ | ~1.5 | Doublet | ~7.5 |
| H-3 | ~3.5 | Quartet | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~180 |
| C-3 | ~40 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~122 |
| C-6 | ~129 |
| C-7 | ~110 |
| C-7a | ~142 |
| 3-CH₃ | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available from public databases.
Table 3: IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2970 | Medium | Aliphatic C-H Stretch |
| ~1710 | Strong, Sharp | C=O (Amide) Stretch |
| ~1620 | Medium | C=C Aromatic Ring Stretch |
| ~1470 | Medium | C-H Bend (CH₃) |
| ~750 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry data for this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 147 | 100 | [M]⁺ (Molecular Ion) |
| 118 | 60 | [M - CHO]⁺ |
| 91 | 40 | [C₇H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
NMR Spectroscopy Protocol (General for Oxindoles)
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer equipped with an ATR accessory. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass spectrometer is set to scan a mass range of m/z 50-500.
-
Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed to determine its retention time and fragmentation pattern.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyloxindole as a Metabolite of 3-Methylindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylindole (3MI), a tryptophan metabolite produced by gut microflora, is a compound of significant interest due to its association with various physiological and pathological processes, including pneumotoxicity. Its metabolic fate is a critical determinant of its biological activity. This technical guide provides a comprehensive overview of the formation of 3-methyloxindole (3MOI), a major metabolite of 3MI. We delve into the enzymatic pathways responsible for this conversion, present quantitative data on metabolite formation, and provide detailed experimental protocols for the analysis and study of this metabolic process. Furthermore, we explore the interaction of 3MI and its metabolites with key cellular signaling pathways, offering insights for researchers in toxicology and drug development.
Introduction
3-Methylindole, commonly known as skatole, is an aromatic organic compound that contributes to the characteristic odor of feces. Beyond its olfactory properties, 3MI has been implicated in a range of biological effects, most notably as a pneumotoxicant in ruminants[1]. The toxicity of 3MI is intrinsically linked to its bioactivation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily[2][3]. One of the key metabolic pathways involves the oxidation of 3MI to this compound (3MOI). Understanding the dynamics of this conversion is crucial for elucidating the mechanisms of 3MI-induced toxicity and for the development of potential therapeutic interventions. This guide serves as a technical resource for researchers investigating the metabolism and biological effects of 3-methylindole.
Metabolic Formation of this compound
The biotransformation of 3-methylindole is a complex process involving multiple enzymatic reactions, leading to the formation of several metabolites. This compound is a significant product of this metabolism, primarily formed through oxidation of the indole ring.
Enzymatic Pathways
The conversion of 3MI to 3MOI is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases . Several CYP isoforms have been shown to participate in this reaction, with varying efficiencies. The primary mechanism is believed to be an epoxidation of the 2,3-double bond of the indole ring, followed by rearrangement to the more stable oxindole structure.
Key CYP enzymes involved in 3MOI formation include:
-
CYP1A1 and CYP1A2: These enzymes are efficient in catalyzing the formation of 3MOI.[2]
-
CYP1B1: This isoform also contributes to the production of 3MOI.[2]
-
CYP2E1: CYP2E1 is another key enzyme involved in the oxygenation of 3MI to form 3MOI.[2]
While these enzymes produce 3MOI, other CYP isoforms, such as CYP2F1 and CYP2F3, are more prominently involved in the formation of the highly reactive and toxic metabolite, 3-methyleneindolenine, through dehydrogenation of the methyl group.[2][3]
In addition to CYP enzymes, the prostaglandin H synthase (PHS) system has also been implicated in the metabolic activation of 3MI, contributing to its overall metabolic profile.
The metabolic pathway can be visualized as follows:
Quantitative Data on 3-Methylindole Metabolism
The efficiency of this compound formation varies depending on the specific CYP450 isoform and the biological system under investigation. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of 3-Methylindole Metabolite Formation by Human Cytochrome P450 Isoforms
| CYP Isoform | Metabolite | Vmax/Km (relative efficiency) | Reference |
| CYP1A1 | This compound | 4 | [2] |
| Indole-3-carbinol | 42 | [2] | |
| 3-Methyleneindolenine | 4 | [2] | |
| CYP1A2 | This compound | 72 | [2] |
| Indole-3-carbinol | 100 | [2] | |
| 3-Methyleneindolenine | 22 | [2] | |
| CYP1B1 | This compound | 7 | [2] |
| Indole-3-carbinol | 85 | [2] | |
| CYP2E1 | This compound | 98 | [2] |
Data represent the relative Vmax/Km values, indicating the catalytic efficiency of each enzyme for the respective metabolic reaction.
Table 2: Relative Abundance of Phase I Metabolites of 3-Methylindole in Porcine Liver Microsomes
| Metabolite | Average Production (%) | Reference |
| 3-Hydroxy-3-methylindolenine | 45.1 | [3][4] |
| This compound | 27.9 | [3][4] |
| 3-Hydroxy-3-methyloxindole | 18.5 | [3][4] |
| 6-Hydroxy-3-methylindole | 4.9 | [3][4] |
| Indole-3-carbinol | 2.7 | [3][4] |
| 2-Aminoacetophenone | 0.5 | [3][4] |
| 5-Hydroxy-3-methylindole | 0.3 | [3][4] |
This table shows the average percentage of each metabolite formed in in vitro incubations with porcine liver microsomes.
Table 3: Concentrations of 3-Methylindole and its Metabolites in Biological Samples
| Species | Sample Type | Compound | Concentration | Condition | Reference |
| Cattle | Plasma | 3-Methylindole | 4.5 - 19.8 µg/mL | After oral administration of indole | [5] |
| Cattle | Plasma | 3-Methylindole | Half-life of 14.4 min | After rapid intravenous injection | [6] |
| Pig | Urine | 3-Hydroxy-3-methyloxindole | Positively correlated with high skatole levels in fat | - | [7] |
| Goat | Urine | Various conjugates of hydroxy-3-methyloxindoles | Detected | After intravenous administration of 3-methylindole | [8] |
| Mouse | Urine | This compound | Not detected | After intraperitoneal administration of 3-methylindole | [9] |
Note: Direct quantitative data for this compound concentrations in various biological fluids are limited in the reviewed literature. Much of the research has focused on the parent compound or other metabolites.
Experimental Protocols
This section provides detailed methodologies for the analysis and study of 3-methylindole metabolism.
In Vitro Metabolism of 3-Methylindole using Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and metabolite profile of 3-methylindole in a microsomal assay.
Materials:
-
Liver microsomes (human or other species of interest)
-
3-Methylindole (substrate)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile or methanol (to terminate the reaction)
-
Centrifuge
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of 3-methylindole in a suitable solvent (e.g., DMSO or acetonitrile). The final solvent concentration in the incubation should be low (e.g., <1%).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, MgCl₂, and liver microsomes (typically 0.5 mg/mL protein concentration) at 37°C for 5 minutes.
-
Initiate the reaction by adding the 3-methylindole stock solution to a final concentration of interest (e.g., 10 µM).
-
Immediately add the NADPH regenerating system to start the metabolic process.
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.
-
HPLC-UV Method for the Quantification of this compound
This protocol provides a starting point for the development of an HPLC-UV method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (for mobile phase modification)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid or formic acid. A typical starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 250 nm (based on the UV absorbance maximum of this compound).[3][4]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol. From this stock, prepare a series of calibration standards in the mobile phase.
-
Sample Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of this compound in the unknown samples.
LC-MS/MS Method for the Analysis of 3-Methylindole Metabolites
This protocol outlines a general approach for the sensitive and specific detection of 3-methylindole and its metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Reversed-phase C18 or similar column suitable for LC-MS.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (as mobile phase modifiers)
-
Standards for 3-methylindole and its expected metabolites.
LC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or a low concentration of ammonium formate.
-
Flow Rate: 0.2 - 0.5 mL/min (depending on the column dimensions).
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for indole compounds.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined for each analyte by infusing the individual standards.
-
3-Methylindole: Precursor ion [M+H]⁺ at m/z 132.
-
This compound: Precursor ion [M+H]⁺ at m/z 148.
-
Fragment ions will need to be determined empirically on the specific instrument used.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Procedure:
-
Method Development: Infuse individual standards to determine the optimal MRM transitions and collision energies for each analyte.
-
Sample Analysis: Inject prepared samples onto the LC-MS/MS system.
-
Data Analysis: Integrate the peak areas for the specified MRM transitions. Quantify the analytes using a calibration curve prepared with standards.
Interaction with Cellular Signaling Pathways
3-Methylindole and its metabolites can modulate various cellular signaling pathways, which may contribute to their biological effects.
Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including several CYP enzymes. 3-Methylindole has been identified as a partial agonist of the human AhR.[10] Activation of AhR by 3MI can lead to the induced expression of CYP1A1, CYP1A2, and CYP1B1, enzymes that are themselves involved in the metabolism of 3MI.[10] This creates a potential feedback loop where 3MI can influence its own metabolism. The metabolite, indole-3-carbinol, is also a known activator of the AhR.[10] There is evidence to suggest that this compound also acts as an agonist for the AhR.[11]
Other Signaling Pathways
While direct evidence for the effects of this compound on other signaling pathways is limited, studies on related indole compounds, particularly indole-3-carbinol (I3C), suggest potential interactions with key cellular signaling networks.
-
PI3K/Akt/mTOR Pathway: I3C and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[12][13] This inhibition is a key mechanism behind the anti-cancer properties of I3C.
-
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation and cell survival. I3C has been demonstrated to suppress the activation of NF-κB, leading to the downregulation of NF-κB-regulated genes involved in apoptosis and metastasis.[14][15][16]
Given the structural similarities between this compound and other bioactive indoles, it is plausible that 3MOI may also exert effects on these or other signaling pathways. Further research is warranted to explore these potential interactions.
Conclusion
This compound is a significant metabolite of 3-methylindole, formed primarily through the action of cytochrome P450 enzymes. The balance between the formation of this compound and other metabolites, such as the toxic 3-methyleneindolenine, is a critical factor in determining the biological consequences of 3-methylindole exposure. The interaction of 3-methylindole and its metabolites with cellular signaling pathways, particularly the Aryl Hydrocarbon Receptor pathway, adds another layer of complexity to its biological activity. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further unravel the intricate metabolism and effects of this important tryptophan metabolite. Future studies should focus on obtaining more quantitative data on this compound levels in various biological systems and on elucidating its specific effects on cellular signaling.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Determination of indole and 3-methylindole in plasma and rumen fluid from cattle with fog fever or after L-tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Indole toxicity in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 3-methylindole in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skatole metabolites in urine as a biological marker of pigs with enhanced hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of goat and mouse urinary metabolites of the pneumotoxin, 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Methyloxindole in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyloxindole is a metabolite derived from the essential amino acid tryptophan. Its formation is intricately linked to the metabolic activities of the gut microbiota and subsequent host enzymatic processes. While often considered a downstream product of tryptophan degradation, emerging evidence suggests that this compound may play a significant role in various physiological and pathological processes. This technical guide provides an in-depth overview of the role of this compound in tryptophan metabolism, focusing on its biosynthesis, enzymatic regulation, and interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and toxicological implications of this intriguing molecule.
Biosynthesis and Metabolism of this compound
The journey from dietary tryptophan to this compound is a multi-step process involving both microbial and host metabolism.
1. Microbial Conversion of Tryptophan to 3-Methylindole (Skatole):
The initial step occurs in the gut, where anaerobic bacteria metabolize tryptophan into indole and its derivatives. A key product of this microbial activity is 3-methylindole, commonly known as skatole. This conversion is a crucial prerequisite for the endogenous formation of this compound.
2. Host-Mediated Oxidation of 3-Methylindole:
Once absorbed into the bloodstream, 3-methylindole is transported to the liver and other tissues, where it undergoes oxidation by cytochrome P450 (CYP) enzymes.[1] This enzymatic conversion leads to the formation of several metabolites, including this compound. Several CYP isoforms have been identified to be involved in this process, with varying efficiencies.[2]
Table 1: Cytochrome P450 Enzymes Involved in this compound Formation from 3-Methylindole [2]
| Enzyme | Vmax/Km (relative efficiency) | Notes |
| CYP1A1 | 4 | Produces this compound along with other metabolites like 3-methyleneindolenine and indole-3-carbinol. |
| CYP1A2 | 72 | Efficiently produces this compound.[3] |
| CYP1B1 | 7 | Produces this compound and indole-3-carbinol. |
| CYP2E1 | 98 | Primarily produces this compound. |
3. Further Metabolism of this compound:
This compound can be further metabolized through various pathways, including hydroxylation to form 3-hydroxy-3-methyloxindole.[4] This metabolite has been identified as a major urinary metabolite of 3-methylindole in some species.[4] Additionally, this compound can be conjugated with glutathione (GSH), a process that may play a role in its detoxification and excretion.[3]
Quantitative Data
Precise quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. However, there is a notable lack of data regarding its specific concentrations in human plasma and urine, particularly in disease states like uremia. The available quantitative data primarily focuses on the enzymatic kinetics of its formation.
Table 2: Relative Abundance of 3-Methylindole Metabolites in Porcine Liver Microsomes [5]
| Metabolite | Average Production (%) |
| 3-OH-3-methylindolenine | 45.1 |
| This compound | 27.9 |
| 3-OH-3-methyloxindole | 18.5 |
| 6-OH-3-methylindole | 4.9 |
| Indole-3-carbinol | 2.7 |
| 2-Aminoacetophenone | 0.5 |
| 5-OH-3-methylindole | 0.3 |
Signaling Pathways
A growing body of evidence indicates that this compound and other indole derivatives can modulate cellular signaling pathways, with the Aryl Hydrocarbon Receptor (AhR) being a key target.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
This compound has been identified as an agonist of the AhR.[1] Upon binding to this compound, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[6] A well-established target of the AhR signaling pathway is the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics and endogenous compounds.[1]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Protocols
In Vitro Metabolism of 3-Methylindole using Liver Microsomes
This protocol is adapted from studies investigating the metabolism of 3-methylindole by liver microsomal enzymes.[5][7]
Objective: To determine the formation of this compound and other metabolites from 3-methylindole in an in vitro system.
Materials:
-
Pooled human or animal liver microsomes
-
3-Methylindole (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for quantification)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Liver microsomes (e.g., 0.5 mg/mL final concentration)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
3-Methylindole (e.g., 10 µM final concentration, dissolved in a suitable solvent like methanol, final solvent concentration <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by HPLC or LC-MS/MS for the presence and quantity of this compound and other metabolites.
Caption: Experimental workflow for in vitro metabolism of 3-methylindole.
Quantification of this compound in Biological Samples by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices like plasma or urine.
Objective: To accurately measure the concentration of this compound in biological samples.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., d3-3-methyloxindole)
-
Acetonitrile or methanol for protein precipitation
-
Formic acid (for mobile phase modification)
-
HPLC column (e.g., C18)
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume of the sample (e.g., 100 µL), add the internal standard solution.
-
Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
-
HPLC Separation:
-
Inject the reconstituted sample onto the HPLC system.
-
Use a C18 column with a gradient elution program. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.
-
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and its internal standard (Multiple Reaction Monitoring - MRM).
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound analytical standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for HPLC-MS/MS quantification of this compound.
Conclusion and Future Directions
This compound is a significant metabolite of tryptophan, positioned at the interface of gut microbial and host metabolism. Its formation is catalyzed by specific cytochrome P450 enzymes, and it has been shown to act as an agonist for the aryl hydrocarbon receptor, a key regulator of cellular responses to xenobiotics and endogenous signals. While the enzymatic pathways leading to its formation are relatively well-characterized, a significant gap exists in our understanding of its physiological and pathological concentrations, particularly in conditions such as chronic kidney disease where the accumulation of uremic toxins is a major concern.
Future research should focus on:
-
Developing and applying sensitive analytical methods to accurately quantify this compound in large patient cohorts to establish its normal and pathological concentration ranges.
-
Elucidating the full spectrum of downstream target genes regulated by this compound-activated AhR signaling to better understand its biological effects.
-
Investigating the potential therapeutic applications of modulating this compound levels or its signaling pathway in various diseases.
-
Further exploring the toxicological profile of this compound to assess its contribution to the pathophysiology of diseases associated with its accumulation.
A deeper understanding of the role of this compound in tryptophan metabolism will undoubtedly open new avenues for diagnostics, therapeutics, and drug development.
References
- 1. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. Metabolites Associated With Uremic Symptoms in Patients With CKD: Findings From the Chronic Renal Insufficiency Cohort (CRIC) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal and Pathologic Concentrations of Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The concordance between RNA-seq and microarray data depends on chemical treatment and transcript abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 3-Methyloxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyloxindole, a derivative of oxindole, is a heterocyclic compound of significant interest due to its presence in various biological systems. While extensively studied as a metabolite of 3-methylindole (skatole) in mammals, its natural occurrence extends to the plant kingdom and microbial ecosystems. This technical guide provides an in-depth overview of the known natural sources of this compound, its biosynthetic pathways, and detailed methodologies for its detection and analysis. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the biological roles and potential applications of this molecule.
Introduction
This compound (Figure 1) is a metabolite of the tryptophan derivative 3-methylindole. Its presence has been confirmed in a range of biological systems, from mammals to plants and microorganisms. In mammalian systems, it is primarily recognized as a product of the cytochrome P450-mediated detoxification of 3-methylindole, a potentially toxic compound produced by microbial fermentation in the gut[1][2]. More pertinently to its natural occurrence, this compound has been identified as an endogenous metabolite in plants, arising from the degradation of the principal plant hormone, indole-3-acetic acid (IAA)[3]. Furthermore, microbial communities in environments such as soil have been shown to produce this compound through the metabolism of 3-methylindole[4][5][6]. This guide consolidates the current knowledge on the natural occurrence of this compound, presenting quantitative data where available, detailing experimental protocols for its study, and illustrating the relevant biochemical pathways.
Natural Occurrence of this compound
The known natural sources of this compound are summarized in Table 1. The primary documented instances of its natural occurrence are in plants and as a product of microbial metabolism.
Table 1: Documented Natural Occurrence of this compound
| Kingdom | Organism/System | Precursor | Role/Context | Citation(s) |
| Plantae | Pisum sativum (Pea) seedlings | Indole-3-acetic acid (IAA) | Endogenous metabolite from auxin degradation. | [3] |
| Bacteria | Methanogenic consortium (from wetland soil) | 3-Methylindole (Skatole) | Intermediate in the complete mineralization of 3-methylindole. | [4][6] |
| Acinetobacter oleivorans | 3-Methylindole (Skatole) | Degradation product of 3-methylindole. | [5] | |
| Animalia | Various mammals (e.g., humans, pigs, rabbits) | 3-Methylindole (Skatole) | Metabolite of gut-derived 3-methylindole, formed in the liver and lungs. | [1][2] |
| Cyprinus carpio (Carp), Oncorhynchus mykiss (Rainbow trout) | 3-Methylindole (Skatole) | Hepatic metabolite of 3-methylindole. | [7] |
While indole alkaloids are prevalent in the plant Couroupita guianensis, and have been extensively studied in marine organisms and fungi, there is currently no direct evidence for the isolation of this compound as a primary natural product from these sources[8][9][10].
Biosynthesis and Metabolic Pathways
This compound is not typically biosynthesized de novo but is rather a product of the metabolism or degradation of other indole-containing molecules. The two primary pathways leading to its formation are the degradation of indole-3-acetic acid in plants and the metabolism of 3-methylindole in microbes and animals.
Formation from Indole-3-Acetic Acid in Plants
In pea seedlings (Pisum sativum), this compound is a key component of the IAA degradation pathway. This pathway is crucial for regulating the levels of this potent plant growth hormone.
Formation from 3-Methylindole in Microbes and Animals
In both microbial and animal systems, this compound is a product of the oxidative metabolism of 3-methylindole. This process is a key detoxification step, as 3-methylindole can be toxic, particularly to lung tissue in mammals[2].
Quantitative Data
Quantitative data on the absolute concentration of this compound in natural sources is scarce. Most available data pertains to the relative abundance of metabolites produced from a precursor in controlled experiments.
Table 2: Quantitative Data on this compound Formation
| System | Precursor | This compound Abundance | Other Major Metabolites | Citation |
| Porcine Liver Microsomes | 3-Methylindole | 27.9% of total metabolites | 3-Hydroxy-3-methylindolenine (45.1%), 3-Hydroxy-3-methyloxindole (18.5%) | |
| Human Liver Microsomes | 3-Methylindole | Identified as one of eight oxidized metabolites | 3-Hydroxy-3-methylindolenine, 3-Hydroxy-3-methyloxindole, 5-Hydroxy-3-methylindole, 6-Hydroxy-3-methylindole | [1] |
| Fish (Carp & Rainbow Trout) Hepatic Microsomes | 3-Methylindole | Major metabolite | Indole-3-carbinol (in rainbow trout) | [7] |
Experimental Protocols
The following protocols are representative of the methodologies used for the extraction, detection, and quantification of this compound and related compounds from biological matrices.
Extraction and Quantification of Indole Compounds from Plant Tissues (Adapted from protocols for auxin analysis)
This protocol is designed for the extraction and analysis of indole compounds, including this compound, from plant tissues like pea seedlings.
Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for quantification due to its high sensitivity and selectivity[11].
Isolation and Identification from Microbial Culture
This protocol describes the general steps for identifying metabolites from a bacterial culture capable of degrading 3-methylindole.
Biological Activity and Signaling
Currently, there is limited information on specific signaling pathways directly modulated by this compound. Its primary known biological role is as a detoxification product of 3-methylindole. The formation of this compound is a critical step in mitigating the toxicity of its precursor, particularly in preventing lung damage in mammals[2]. In plants, its formation from the potent growth hormone IAA suggests a role in phytohormone homeostasis, although this compound itself is considered non-toxic to plants[3].
Conclusion
This compound is a naturally occurring compound found in plants as a degradation product of indole-3-acetic acid and in various microbial and animal systems as a metabolite of 3-methylindole. While its presence is well-documented in these contexts, further research is needed to explore its potential occurrence as a primary natural product in other organisms, such as marine invertebrates and fungi. The development of sensitive analytical techniques has enabled its detection and quantification, although more data on its absolute concentrations in natural sources are required. Understanding the full spectrum of its natural occurrence and biological roles may open new avenues for its application in agriculture and medicine.
References
- 1. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 3-methylindole by a methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 6. Metabolism of 3-methylindole by a methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I metabolism of 3-methylindole, an environmental pollutant, by hepatic microsomes from carp (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. rjptonline.org [rjptonline.org]
- 10. One moment, please... [ajpp.in]
- 11. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 3-Methyloxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyloxindole is a pivotal metabolite of 3-methylindole (skatole), a tryptophan degradation product formed by gut microbiota. While historically viewed as a detoxification product of its pneumotoxic precursor, emerging evidence highlights this compound's own distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, metabolic pathways, and biological significance of this compound, with a particular focus on its role as a modulator of the Aryl Hydrocarbon Receptor (AHR). This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound is an oxindole derivative that is endogenously produced from the metabolic processing of 3-methylindole. 3-methylindole, a product of intestinal bacterial fermentation of tryptophan, is known for its potential toxicity, particularly to the lungs.[1] The conversion of 3-methylindole to this compound is a critical step in its detoxification, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] Beyond its role in detoxification, this compound has been identified as a signaling molecule, notably as an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[3] This guide delves into the multifaceted biological significance of this compound.
Synthesis and Metabolism
The primary route of this compound formation is through the oxidation of 3-methylindole. This biotransformation is catalyzed by microsomal CYP enzymes.[2] In pigs, for instance, this compound is one of the major metabolites of 3-methylindole.[4]
Further metabolism of this compound can occur, leading to the formation of hydroxylated and conjugated products. For example, 3-hydroxy-3-methyloxindole has been identified as a major metabolite in mice.[5][6] Glutathione (GSH) conjugation also plays a role in the detoxification pathway, with the formation of glutathionyl-S-methyloxindole adducts.[2]
Table 1: Key Enzymes and Metabolites in the 3-Methylindole Pathway
| Precursor | Enzyme Family | Key Metabolite | Further Metabolites | Species | Reference |
| 3-Methylindole | Cytochrome P450 | This compound | 3-Hydroxy-3-methyloxindole, Glutathione conjugates | Porcine, Human, Rabbit | [2][4][7] |
| 3-Methylindole | Cytochrome P450 | 3-Hydroxy-3-methyloxindole | - | Murine | [5][6] |
Experimental Protocol: Synthesis of this compound
While numerous methods for the synthesis of substituted oxindoles exist, a common approach involves the acid-catalyzed cyclization of α-haloanilides. A detailed protocol for a related compound, 3-monohalooxindoles, involves the acidolysis of 3-phosphate-substituted oxindoles.[8] A specific protocol for this compound can be adapted from general oxindole synthesis methods found in organic chemistry literature.
Biological Activities and Signaling Pathways
The most well-characterized biological activity of this compound is its agonism of the Aryl Hydrocarbon Receptor (AHR).[3] The AHR is a transcription factor that, upon ligand binding, translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their expression. These target genes are involved in a variety of cellular processes, including xenobiotic metabolism, immune regulation, and cell cycle control.
Modulation of Inflammatory Responses
Through its interaction with the AHR, this compound has the potential to modulate inflammatory pathways. AHR activation is known to influence the differentiation and function of various immune cells, including T helper 17 (Th17) cells and regulatory T cells (Tregs). The specific effects of this compound on these pathways are an active area of research.
Neuroprotective Potential
While direct evidence for the neuroprotective effects of this compound is limited, the broader class of indole derivatives has been investigated for their potential in neurodegenerative diseases.[9] Given that AHR modulation can impact neuroinflammation, a process implicated in many neurological disorders, the role of this compound in neurological health warrants further investigation.
Quantitative Data
Quantitative data on the biological activity and toxicity of this compound are crucial for assessing its therapeutic and toxicological potential.
Table 2: Quantitative Biological and Toxicological Data for this compound and its Precursor
| Compound | Parameter | Value | Species/System | Reference |
| This compound | AHR Agonism (EC50) | Not explicitly reported | Human | [10] |
| 3-Methylindole | AHR Antagonism (IC50) | 19 µM | Human | [1][10] |
| 3-Methylindole | LD50 (oral) | 610.16 mg/kg | Not specified | [11] |
| This compound | LD50 | Not reported | - | - |
Note: While this compound is a known AHR agonist, a specific EC50 value was not found in the reviewed literature. 3-Methylindole has been reported as an AHR antagonist.
Experimental Protocols
Aryl Hydrocarbon Receptor (AHR) Reporter Gene Assay
This protocol is a generalized procedure for assessing the AHR agonist activity of a test compound like this compound using a luciferase reporter gene assay.
Detailed Steps:
-
Cell Culture: Maintain a stable cell line containing a luciferase reporter gene under the control of an AHR-responsive promoter (e.g., HepG2-XRE-luciferase).
-
Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include appropriate controls (vehicle control, positive control like TCDD).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specific duration (e.g., 24 hours).
-
Lysis and Substrate Addition: Lyse the cells using a lysis buffer and then add the luciferase substrate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence values against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Quantification of this compound in Biological Samples
A general workflow for the quantification of this compound in biological matrices like plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.
This compound as a Potential Biomarker
The presence of this compound in biological fluids makes it a candidate biomarker for conditions related to gut microbiome dysbiosis or altered tryptophan metabolism. The Human Metabolome Database notes its detection in the blood and urine of individuals with asthma, although quantitative data on the significance of these levels are not yet established. Further research is needed to validate this compound as a reliable biomarker for specific diseases.
Conclusion and Future Directions
This compound has evolved from being considered a mere detoxification product to a bioactive molecule with the potential to influence key signaling pathways, most notably the Aryl Hydrocarbon Receptor pathway. Its role as an endogenous AHR agonist opens up avenues for research into its immunomodulatory, anti-inflammatory, and potential neuroprotective effects.
Future research should focus on several key areas:
-
Quantitative Biology: Determining the precise EC50 of this compound for AHR activation in various cell types and its downstream effects.
-
Toxicology: Establishing a comprehensive toxicological profile for this compound, including its LD50 and potential for chronic toxicity.
-
Clinical Relevance: Conducting studies to quantify this compound levels in various disease states to validate its potential as a biomarker.
-
Therapeutic Potential: Investigating the therapeutic efficacy of this compound or its derivatives in preclinical models of inflammatory and neurological diseases.
This technical guide provides a foundational understanding of the biological significance of this compound, offering a valuable resource to guide future research and development efforts in this promising area.
References
- 1. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Oxindole synthesis [organic-chemistry.org]
- 3. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 9. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-Methyloxindole mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-Methyloxindole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is predominantly recognized in scientific literature not as a direct bioactive agent, but as a principal and relatively stable metabolite of the pneumotoxic compound 3-methylindole (also known as skatole). The primary in vitro mechanism associated with this compound is its formation via metabolic pathways that detoxify more reactive and toxic precursors.
This guide delineates the in vitro mechanisms leading to the formation of this compound from its parent compound, 3-methylindole. It presents direct evidence of this compound's low reactivity in biological systems. For context, this is contrasted with the specific inhibitory actions of its immediate precursor, 3-methyleneoxindole, and the parent compound, 3-methylindole. This document synthesizes data from multiple studies to provide a clear understanding for research and drug development professionals.
The Metabolic Landscape: Bioactivation of 3-Methylindole
The significant in vitro role of this compound is as an end-product of 3-methylindole metabolism. This process is initiated by Cytochrome P450 (CYP) monooxygenases, which convert 3-methylindole into highly reactive, electrophilic intermediates. These intermediates are responsible for the observed cytotoxicity, while their subsequent conversion to this compound represents a detoxification step.
The metabolic activation of 3-methylindole primarily occurs through two main pathways:
-
Dehydrogenation: This pathway forms a highly reactive 3-methyleneindolenine intermediate. This electrophile can covalently bind to cellular macromolecules, leading to toxicity, or be conjugated by glutathione (GSH) for detoxification.
-
Epoxidation: This pathway forms a putative 2,3-epoxy-3-methylindole intermediate, which can also be detoxified by GSH.
This compound is a major oxidized metabolite identified in these processes.[1][2][3]
Signaling Pathway: 3-Methylindole Metabolism
The diagram below illustrates the enzymatic conversion of 3-methylindole into its key metabolites, including the reactive intermediates and the more stable this compound.
Data Presentation: Enzymes in 3-Methylindole Metabolism
The following table summarizes the key enzymes identified in the in vitro metabolism of 3-methylindole.
| Enzyme Class | Specific Enzymes Involved | Role in Metabolism | References |
| Cytochrome P450 | CYP2F1, CYP3A4, CYP2A6, CYP2E1 | Bioactivation of 3-methylindole to reactive intermediates that lead to cytotoxicity. | [1] |
| Glutathione Transferase | (Not specified) | Catalyzes the conjugation of reactive intermediates with glutathione (GSH), a key detoxification pathway.[2][3] | [2][3] |
In Vitro Evidence: Reactivity and Cytotoxicity
Direct testing of this compound in vitro demonstrates its lack of reactivity compared to its parent compound. One key study measured the covalent binding of radiolabeled compounds in microsomal preparations. While 3-methylindole showed significant covalent binding, no detectable bound radioactivity was found when 3-[3H]methyloxindole was used as the substrate .[4] This provides strong evidence that this compound itself is not a source of reactive intermediates.
The cytotoxicity observed in cell-based assays is therefore attributed to the metabolic activation of 3-methylindole.
Data Presentation: In Vitro Cytotoxicity Studies of 3-Methylindole
| Cell Line | 3-Methylindole Conc. | Incubation Time | Observed Effect | Reference |
| BEAS-2B cells overexpressing CYP2F1 | Not specified | 48 h | 66% decrease in cell viability compared to control cells. | [1] |
| Rat or mouse splenic cells | 1 mM | 24 h | Toxic changes observed. |
Experimental Protocol: Microsomal Covalent Binding Assay
This protocol is a representative example of the methodology used to determine the formation of reactive intermediates from 3-methylindole.
-
Preparation of Microsomes: Crude microsomal preparations are obtained from goat lung, liver, and kidney tissues through differential centrifugation.
-
Incubation Mixture: The reaction mixture contains the microsomal preparation, a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and radiolabeled substrate (e.g., 3-[14C]methylindole).
-
Reaction: The reaction is initiated by adding the substrate and incubated at 37°C.
-
Termination and Precipitation: The reaction is stopped by adding an organic solvent (e.g., acetone). The mixture is centrifuged to pellet the protein.
-
Washing: The protein pellet is repeatedly washed with solvents like methanol to remove any non-covalently bound substrate and metabolites.
-
Quantification: The final protein pellet is dissolved, and the radioactivity is measured using liquid scintillation counting to quantify the amount of covalently bound metabolite. Protein concentration is determined to normalize the results.
-
Control Experiment: The same procedure is repeated using radiolabeled this compound to assess its potential for forming reactive, binding intermediates.[4]
Experimental Workflow: Covalent Binding Assay
The diagram below outlines the key steps in a typical in vitro covalent binding assay.
Contrasting Bioactivity of Related Indole Structures
To fully understand the role of this compound, it is crucial to compare its activity with structurally similar compounds.
-
3-Methylindole (Parent Compound): The precursor to this compound is biologically active. It functions as an antagonist of the human Aryl Hydrocarbon Receptor (AhR) with a reported IC50 of 19 µM.[5]
-
3-Methyleneoxindole (Reactive Precursor): This compound, which can be reduced to this compound, is a potent and specific inhibitor.[6][7] It acts as an affinity label for the pi class of glutathione S-transferase (GST-pi), inactivating the enzyme by covalently binding to Tryptophan 38 in the active site region.[8] This high reactivity contrasts sharply with the stability of this compound.
Signaling Pathway: Inhibition of GST-pi by 3-Methyleneoxindole
The diagram illustrates the specific mechanism by which 3-methyleneoxindole inhibits Glutathione S-Transferase pi (GST-pi).
Conclusion
The in vitro mechanism of action of this compound is best understood as one of relative inactivity and stability. It is the product of metabolic pathways that process the more toxic parent compound, 3-methylindole. Key takeaways for researchers are:
-
This compound is a stable metabolite, not a reactive intermediate. In vitro assays show it does not form covalent bonds with macromolecules.[4]
-
Cytotoxicity is linked to 3-methylindole metabolism. The toxic effects observed in vitro arise from reactive intermediates like 3-methyleneindolenine, which are formed on the pathway to, and in parallel with, this compound.
-
Biological activity resides in its precursors. For direct enzyme inhibition or receptor modulation, the parent compound (3-methylindole, an AhR antagonist) and the immediate oxidized precursor (3-methyleneoxindole, a GST-pi inhibitor) are the active agents.[5][8]
Therefore, when studying the biological effects of 3-methylindole, this compound should be considered a key biomarker of metabolic turnover rather than a direct effector molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro covalent binding of 3-[14C]methylindole metabolites in goat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methyleneoxindole: an affinity label of glutathione S-transferase pi which targets tryptophan 38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methyloxindole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxindole scaffold, particularly 3-substituted derivatives, is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 3-methyloxindole derivatives have garnered significant attention due to their potential as therapeutic agents, notably as kinase inhibitors for cancer therapy. This document provides detailed protocols for the synthesis of 3,3-disubstituted oxindoles, a closely related and highly relevant class of compounds, and summarizes their biological activities with a focus on anticancer properties. Furthermore, it outlines key signaling pathways targeted by these derivatives and presents a general workflow for their discovery and development.
Introduction
The 3,3-disubstituted oxindole core is a key pharmacophore in a variety of biologically active molecules. The presence of a quaternary carbon center at the C3 position offers a unique three-dimensional architecture that can lead to potent and selective interactions with biological targets. Kinases, a class of enzymes that play a crucial role in cell signaling, are prominent targets for anticancer drug discovery. Dysregulation of kinase activity is a hallmark of many cancers, and inhibitors of specific kinases have proven to be effective therapies. Indole-based compounds have shown promise as kinase inhibitors, and the this compound scaffold provides a versatile platform for the design of novel therapeutic agents. This application note details synthetic strategies to access these valuable compounds and highlights their potential in drug discovery.
Data Presentation: Biological Activity of Oxindole Derivatives
The following table summarizes the in vitro biological activity of various oxindole and indole derivatives against different cancer cell lines and kinases. This data is compiled from multiple research sources to provide a comparative overview.
| Compound ID/Series | Target/Cell Line | Activity (IC50) | Reference |
| 3-Amino-1H-7-azaindole derivative 25 | HeLa | 3.7 µmol/L | [1] |
| HepG2 | 8.0 µmol/L | [1] | |
| MCF-7 | 19.9 µmol/L | [1] | |
| N-methylpiperazine derivative 30b | SMMC-7721 (Topoisomerase IIα) | 0.56 ± 0.08 µmol/L | [1] |
| HepG2 (Topoisomerase IIα) | 0.91 ± 0.13 µmol/L | [1] | |
| Indole-thiophene 6a & 6b | HT29, HepG2, HCT116, T98G | Nanomolar range | [1] |
| 3-substituted indole 4o & 4p | SK-OV-3 & HT-29 | ~70-77% inhibition at 50 µM | [2] |
| Hydrazide-2-oxindole 6Dc | A549 | 2.04 ± 0.12 µM | |
| MCF-7 | 1.89 ± 0.11 µM | ||
| GSK-3β | 0.14 ± 0.01 µM | ||
| Tyrphostin derivative 2a | HCT-116 p53-/- | <0.2 µM | [3] |
| MCF-7 | 0.2 µM | [3] | |
| Tyrphostin derivative 2b | HCT-116 wt | <0.2 µM | [3] |
| 3-oxo-2,3-dihydropyridazine 9 | ITK | 0.87 µM | [4] |
| Jurkat cells | 37.61 µM | [4] | |
| 3-oxo-2,3-dihydropyridazine 22 | ITK | 0.19 µM | [4] |
| Jurkat cells | 11.17 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Disubstituted Oxindoles via Oxidative Alkylarylation
This protocol describes a method for the synthesis of 3,3-disubstituted oxindoles through a direct oxidative alkylarylation of N-arylacrylamides with simple alkanes using (diacetoxy)iodobenzene (PIDA) as an oxidant.[5]
Materials:
-
N-arylacrylamide (1.0 equiv)
-
Alkane (serves as solvent and reagent)
-
(Diacetoxy)iodobenzene (PIDA) (3.0 equiv)
-
Sodium bicarbonate (NaHCO3) (3.0 equiv)
-
Sealed pressure tube
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-arylacrylamide (0.4 mmol) in the desired alkane (4.0 mL) in a sealed pressure tube, add (diacetoxy)iodobenzene (1.2 mmol, 386.5 mg) and sodium bicarbonate (1.2 mmol, 100.8 mg) at room temperature.
-
Seal the pressure tube and stir the reaction mixture vigorously at 120 °C for 24–48 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess alkane.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3,3-disubstituted oxindole.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 3-Hydroxy-3-hydroxymethyloxindoles
This protocol outlines a microwave-assisted method for the synthesis of 3-hydroxy-3-hydroxymethyloxindoles from isatins and paraformaldehyde.[6]
Materials:
-
Isatin derivative (1.0 equiv)
-
Paraformaldehyde (15 equiv)
-
Potassium carbonate (K2CO3) (20 mol%)
-
Ethanol (EtOH)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the isatin derivative (0.1 mmol), paraformaldehyde (1.5 mmol), and potassium carbonate (0.02 mmol) in ethanol (1.5 mL).
-
Seal the vial and irradiate the mixture in a microwave reactor at 120 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-hydroxy-3-hydroxymethyloxindole.
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Signaling Pathway Diagram
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7][8] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Indole derivatives have been shown to modulate this pathway.[9]
Caption: The MAPK signaling cascade and a potential point of inhibition by this compound derivatives.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and screening of novel this compound derivatives for drug discovery.
Caption: A typical workflow for the discovery of this compound-based drug candidates.
Logical Relationship Diagram: Structure-Activity Relationship (SAR)
This diagram illustrates the logical process of establishing a structure-activity relationship for this compound derivatives.
Caption: Logical flow for establishing Structure-Activity Relationships (SAR) of this compound derivatives.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02150H [pubs.rsc.org]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyloxindole and the Oxindole Scaffold in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyloxindole is a metabolite of 3-methylindole (skatole), a compound of interest in toxicology and pharmacology. While this compound itself is not typically employed as a chemical probe due to its relative stability, its formation is a critical indicator of metabolic activation pathways of its precursor. The oxindole scaffold, however, is a privileged structure in medicinal chemistry and has been extensively utilized to develop potent and selective chemical probes and drug candidates for various biological targets, most notably protein kinases.
These application notes provide a comprehensive overview of this compound in the context of metabolic studies and highlight the utility of the broader oxindole chemical class as a basis for designing targeted chemical probes. Detailed protocols for relevant experimental procedures are provided to guide researchers in their practical applications.
Section 1: this compound as a Metabolite
This compound is an oxidized metabolite of 3-methylindole, formed primarily by the action of cytochrome P450 (CYP) enzymes in the liver and other tissues.[1][2] The metabolic conversion of 3-methylindole can lead to the formation of reactive intermediates, and the subsequent detection of stable metabolites like this compound provides insight into these bioactivation pathways.
Metabolic Pathway of 3-Methylindole
The metabolism of 3-methylindole is complex and can proceed through several routes, including hydroxylation, epoxidation, and dehydrogenation.[1] The formation of this compound is a significant pathway. The metabolic cascade can involve the formation of a reactive 2,3-epoxy-3-methylindole intermediate, which can then rearrange to form this compound.[3]
Quantitative Analysis of 3-Methylindole Metabolism
The following table summarizes the major metabolites of 3-methylindole identified in porcine liver microsome incubations, highlighting the relative abundance of this compound.
| Metabolite | Average Production (%) |
| 3-OH-3-methylindolenine | 45.1 |
| This compound | 27.9 |
| 3-OH-3-methyloxindole | 18.5 |
| 6-OH-3-methylindole | 4.9 |
| Indole-3-carbinol | 2.7 |
| 2-Aminoacetophenone | 0.5 |
| 5-OH-3-methylindole | 0.3 |
| Data from Diaz et al. (2001)[2] |
Section 2: The Oxindole Scaffold as a Privileged Structure for Chemical Probes
The oxindole core is a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. Its structure allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity. Numerous oxindole-based compounds have been developed as chemical probes and have entered clinical trials as anti-cancer agents.[4][5][6]
Oxindole Derivatives as Kinase Inhibitors
Oxindole-based compounds have been successfully developed as inhibitors of a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Cyclin-Dependent Kinase 2 (CDK2).[4][6] These inhibitors typically function by competing with ATP for binding to the kinase active site.
The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of oxindole-based kinase inhibitors, demonstrating the potency and, in some cases, the multi-targeting capabilities of this scaffold.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Nintedanib | VEGFR-2 | 13 | [4] |
| Nintedanib | FGFR1 | 69 | [4] |
| Compound 15c | VEGFR-2 | 117 | [4] |
| Compound 15c | FGFR1 | 1287 | [4] |
| Compound 15c | RET | 1185 | [4] |
| Sunitinib | CDK2 | 27.90 | [6] |
| Compound 5l | FLT3 | 36.21 | [6] |
| Compound 5l | CDK2 | 8.17 | [6] |
| (E)-FeCp-oxindole | VEGFR-2 | 200 | [7] |
| Compound 6f | VEGFR-2 | 7.49 | [8] |
| Compound 6f | PDGFRα | 7.41 | [8] |
| Compound 6f | PDGFRβ | 6.18 | [8] |
Representative Signaling Pathway: VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for tumor growth and metastasis. Oxindole-based inhibitors can block the activation of VEGFR-2 and its downstream signaling cascades.[7][9]
Section 3: Experimental Protocols
Protocol 1: In Vitro Metabolism of 3-Methylindole in Liver Microsomes
This protocol describes a method to study the metabolism of 3-methylindole and the formation of this compound using liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat, porcine)
-
3-Methylindole
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or other quenching agent
-
HPLC system with UV or fluorescence detector
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer, liver microsomes (typically 0.5 mg/mL final concentration), and the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Add 3-methylindole (from a stock solution in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-incubated master mix to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify 3-methylindole and its metabolites, including this compound.
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid) is commonly used.
-
Column: A C18 column is suitable for separation.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 260 nm) or a fluorescence detector.[10]
-
Identify and quantify this compound by comparing its retention time and peak area to an authentic standard.
-
Protocol 2: In Vitro Kinase Inhibition Assay Using an Oxindole-Based Inhibitor
This protocol provides a general method for assessing the inhibitory activity of an oxindole derivative against a target kinase, such as VEGFR-2, using a luminescence-based assay that measures ATP consumption.[7]
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Oxindole-based inhibitor (e.g., (E)-FeCp-oxindole)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the oxindole inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer to create a range of concentrations for testing. Include a DMSO-only control.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted inhibitor or DMSO control.
-
Add the kinase enzyme to each well (except for a "no enzyme" control).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix of the kinase substrate and ATP in kinase assay buffer.
-
Initiate the reaction by adding the substrate/ATP mix to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), during which the kinase will phosphorylate the substrate, converting ATP to ADP.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (typically 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-driven luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While this compound is primarily of interest as a biomarker of 3-methylindole metabolism, the oxindole scaffold it belongs to is of significant importance in the field of drug discovery and chemical biology. The versatility of the oxindole core has enabled the development of a wide range of potent and selective kinase inhibitors that serve as valuable chemical probes to dissect complex signaling pathways and as promising therapeutic candidates for various diseases. The protocols provided herein offer a practical guide for researchers to investigate both the metabolic fate of 3-methylindole and the inhibitory potential of novel oxindole-based compounds.
References
- 1. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 3-Methyloxindole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-methyloxindole, a versatile scaffold with significant potential in drug discovery. The document details its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and neurodegenerative diseases. Detailed experimental protocols and structured data are provided to facilitate further research and development.
Introduction to this compound
This compound is a derivative of oxindole, a privileged heterocyclic scaffold in medicinal chemistry.[1][2] The oxindole core is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of a methyl group at the 3-position creates a chiral center, allowing for stereospecific interactions with biological targets. This structural feature, combined with the inherent reactivity of the oxindole ring system, makes this compound and its derivatives attractive candidates for the development of novel therapeutics.
While this compound itself is a metabolite of 3-methylindole, a compound known for its pneumotoxicity, the oxindole scaffold has been extensively explored for therapeutic purposes, particularly in the development of kinase inhibitors for cancer treatment and as agents targeting pathways implicated in neurodegenerative disorders.[3]
Applications in Oncology
The oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] 3-Alkenyl-2-oxindoles, a class of compounds structurally related to this compound, have shown potent inhibitory activity against various protein kinases involved in cancer progression.
Kinase Inhibition
While specific kinase inhibition data for this compound is limited in the public domain, numerous studies have demonstrated the potent anti-kinase activity of substituted oxindole derivatives. For instance, sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a substituted oxindole core. The oxindole moiety typically acts as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the kinase domain.
Table 1: Kinase Inhibitory Activity of Selected Oxindole Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | 2 - 80 | [5] |
| GW5074 | c-Raf | 9 | Not directly cited |
| Semaxanib (SU5416) | VEGFR-2 | 900 | Not directly cited |
| Apatinib | VEGFR-2 | 1 | Not directly cited |
| Nintedanib | VEGFR, FGFR, PDGFR | 13 - 108 | [6] |
| Oxindole Derivative 15c | FGFR1, VEGFR, RET | 1287, 117, 1185 (µM) | [6] |
Cytotoxicity Against Cancer Cell Lines
The inhibitory effect of oxindole derivatives on various kinases translates to cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity of Selected Oxindole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-substituted 2-indolinone (IVd) | HT29 (Colon) | 7.51 | [7] |
| 3-substituted 2-indolinone (IVd) | MCF-7 (Breast) | 42.07 | [7] |
| 3-alkenyl-oxindole (15c) | MCT-7 (Breast) | 0.00439 | [2][6] |
| 3-alkenyl-oxindole (15c) | DU 145 (Prostate) | 0.00106 | [2][6] |
| 3-alkenyl-oxindole (15c) | HCT-116 (Colon) | 0.00034 | [2][6] |
| Hydrazide-2-oxindole (6Eb) | Capan-1 (Pancreatic) | 9.40 | [8] |
| Hydrazide-2-oxindole (6Ec) | Capan-1 (Pancreatic) | 9.40 | [8] |
Note: This table showcases the cytotoxic potential of various oxindole derivatives. The activity of the parent this compound may vary.
Applications in Neurodegenerative Diseases
Recent studies have highlighted the potential of oxindole alkaloids in the management of neurodegenerative diseases like Alzheimer's disease. The proposed mechanisms of action include the inhibition of amyloid-beta (Aβ) aggregation and the reduction of oxidative stress.
Neuroprotective Effects
Isomitraphylline and mitraphylline, two oxindole alkaloids, have demonstrated the ability to inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity and oxidative stress.[9] While specific quantitative data for this compound's neuroprotective effects are not yet widely available, the promising results from related compounds warrant further investigation into its potential in this therapeutic area.
Table 3: Neuroprotective Activity of Selected Oxindole Alkaloids
| Compound | Assay | Effect | Concentration | Reference |
| Isomitraphylline | Aβ Aggregation Inhibition | 60.32% | 50 µM | [9] |
| Mitraphylline | Aβ Aggregation Inhibition | 43.17% | 50 µM | [9] |
| Isomitraphylline | Neuroprotection against Aβ-induced toxicity (SH-SY5Y cells) | Significant | 10 µM, 20 µM | [9] |
| Mitraphylline | Neuroprotection against Aβ-induced toxicity (SH-SY5Y cells) | Significant | 20 µM | [9] |
| Isomitraphylline | Protection against H2O2-induced cytotoxicity (SH-SY5Y cells) | Significant | 20 µM | [9] |
| Mitraphylline | Protection against H2O2-induced cytotoxicity (SH-SY5Y cells) | Significant | 20 µM | [9] |
Signaling Pathways Modulated by Oxindole Derivatives
The therapeutic effects of oxindole derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and inflammation. The PI3K/Akt/mTOR and MAPK signaling cascades are prominent examples of pathways targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[4][10][11] Several indole-based compounds have been shown to inhibit this pathway, leading to anticancer effects.[12] While direct evidence for this compound is pending, the established activity of related compounds suggests it as a potential area of investigation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis.[13] Dysregulation of the MAPK pathway is also implicated in various cancers.
Experimental Protocols
The following section provides detailed protocols for the synthesis of this compound and for key biological assays used to evaluate its activity.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from o-ethylaniline.
Materials:
-
o-ethylaniline
-
Formic acid (90% aqueous solution)
-
Toluene
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware and heating apparatus
Procedure:
Step 1: Synthesis of N-formyl-o-ethylaniline [14]
-
In a round-bottom flask, combine o-ethylaniline and 90% aqueous formic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Allow the reaction to stand overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Add toluene to the residue and heat to dissolve.
-
Cool the solution to 10°C to induce crystallization. Allow crystallization to proceed for 6-8 hours.
-
Collect the crystals of N-formyl-o-ethylaniline by suction filtration.
Step 2: Cyclization to this compound [14]
-
In a separate reactor, add potassium hydroxide and toluene and heat to reflux.
-
Slowly add a toluene solution of the N-formyl-o-ethylaniline obtained in Step 1 over a period of 4 hours.
-
After the addition is complete, continue to reflux for an additional 2-3 hours.
-
Distill off the toluene until the reaction temperature reaches 320°C.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the residue with water.
-
Dry the product to obtain this compound.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative (test compound) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the this compound derivative in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the diluted test compound, and the kinase substrate.
-
Initiate the kinase reaction by adding the target kinase enzyme.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction according to the kit manufacturer's instructions.
-
Add the kinase detection reagent from the kit to convert the remaining ATP to a luminescent signal.
-
Incubate for the recommended time (e.g., 30 minutes).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. The synthetic accessibility of the oxindole core allows for the generation of diverse chemical libraries for structure-activity relationship studies. The established role of oxindole derivatives as potent kinase inhibitors provides a strong rationale for exploring this compound and its analogs for anticancer applications. Furthermore, emerging evidence of the neuroprotective effects of related oxindole alkaloids suggests a new and exciting avenue for research. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules. Further investigation is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and to optimize its pharmacological properties for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020070332A1 - Oxindole compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]
- 8. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of 3-Methyloxindole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of 3-methyloxindole-based inhibitors, a promising class of compounds targeting key signaling pathways implicated in various diseases, particularly cancer.
Introduction to this compound-Based Inhibitors
The this compound scaffold, a derivative of oxindole, has emerged as a privileged structure in medicinal chemistry.[1] Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets, most notably protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound-based inhibitors have shown significant promise in targeting several key kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs), which are central to cell proliferation, survival, and differentiation.[1]
Target Signaling Pathways
The primary mechanism of action for many this compound-based inhibitors is the modulation of critical signaling pathways that drive cancer progression. A key pathway is the PI3K/AKT/mTOR cascade, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound and related oxindole derivatives against key kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity against EGFR
| Compound ID | EGFR IC50 (nM) | Cell Line | Reference |
| 6f | 1380 | - | [3] |
| Compound 15c | - | - | [4] |
| Sunitinib | 80 | - | [3] |
Table 2: Inhibitory Activity against BTK
| Compound ID | BTK IC50 (nM) | Cell Line | Reference |
| Compound 14 | 7.95 | Ramos & Raji | [5] |
| Compound 19 | 29.9 | - | [5] |
| Ibrutinib | - | Ramos | [6] |
Table 3: Inhibitory Activity against CDKs
| Compound ID | CDK Target | IC50 (nM) | Reference |
| Palbociclib | CDK4/6 | 11/16 | [1] |
| Ribociclib | CDK4/6 | 10/39 | [1] |
| Compound 5l | CDK2 | 8.17 | [2] |
| Sunitinib | CDK2 | 27.90 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based inhibitors are provided below.
Synthesis of this compound Derivatives
A general method for the synthesis of 3-substituted oxindoles involves the Knoevenagel condensation of an appropriate oxindole with an aldehyde.
Protocol 1: Synthesis of (E)-3-benzylideneindolin-2-one derivatives
-
Reaction Setup: In a sealed vessel, dissolve equimolar amounts (e.g., 1 mmol) of the desired oxindole and substituted benzaldehyde in ethanol (6 ml).
-
Catalyst Addition: Add 2 to 3 drops of piperidine to the mixture.
-
Reaction: Heat the mixture in a microwave reactor at 110 °C for 30 minutes.
-
Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against target kinases can be determined using various in vitro assay formats. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction.
Protocol 2: General Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle control (DMSO).
-
Add 2 µl of the kinase solution (e.g., EGFR, BTK, or CDK2) in kinase buffer.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture. The optimal concentrations of the kinase, substrate, and ATP should be determined empirically.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of the inhibitors in a more physiologically relevant context.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the this compound inhibitor at various concentrations for a desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the this compound inhibitor for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[10]
-
Staining:
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Experimental Workflow
The development of this compound-based inhibitors follows a structured workflow from initial design to preclinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]
- 3. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. protocols.io [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
3-Methyloxindole in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), present a significant and growing global health challenge. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. The oxindole scaffold, a privileged structure in medicinal chemistry, has garnered considerable attention for its potential therapeutic applications in neurodegeneration. As a member of this class, 3-Methyloxindole is a promising candidate for investigation. While direct and extensive studies on this compound in neurodegenerative disease models are emerging, the broader family of oxindole and indole derivatives has demonstrated significant potential through various mechanisms, including the inhibition of key enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and Monoamine Oxidase-B (MAO-B), modulation of protein aggregation, and neuroprotection against oxidative stress.[1][2][3]
These application notes provide a comprehensive overview of the potential applications of this compound in preclinical neurodegenerative disease models. The accompanying detailed protocols are based on established methodologies for evaluating the therapeutic potential of related compounds and can be adapted for the specific investigation of this compound.
Application Note 1: Alzheimer's Disease (AD)
Therapeutic Rationale: The pathology of Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4] GSK-3β is a key kinase involved in the hyperphosphorylation of tau.[2] Therefore, inhibitors of GSK-3β are considered a promising therapeutic strategy for AD.[5] Furthermore, oxidative stress and metal ion dyshomeostasis are known to contribute to Aβ aggregation and neurotoxicity.[3] Oxindole derivatives have been investigated for their ability to inhibit GSK-3β and interfere with Aβ aggregation.[2][3]
Potential Applications of this compound in AD Models:
-
GSK-3β Inhibition: Assess the inhibitory activity of this compound on GSK-3β to determine its potential to reduce tau hyperphosphorylation.
-
Aβ Aggregation Inhibition: Investigate the ability of this compound to prevent or disrupt the aggregation of Aβ peptides.[3]
-
Neuroprotection: Evaluate the protective effects of this compound against Aβ-induced cytotoxicity and oxidative stress in neuronal cell models.[6]
Quantitative Data Summary for Aβ Aggregation Inhibitors (Illustrative Examples)
| Compound Class | Compound Example | Assay Type | Endpoint | Result (IC50) | Reference |
| Oxindole Derivative | Isatin-derived hydrazone | Thioflavin T | Aβ(1-42) aggregation | Not specified | [3] |
| Polyphenol | Tannic acid | Thioflavin T | Aβ42 aggregation | ~25-50 µM | [7] |
| Indole-phenolic compound | Compound 14 | Thioflavin T | Aβ(25-35) disaggregation | Not specified | [6] |
Note: Data for this compound is not currently available in the provided search results. This table serves as an example of how to present such data.
Application Note 2: Parkinson's Disease (PD)
Therapeutic Rationale: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the presence of intracellular Lewy bodies, which are primarily composed of aggregated α-synuclein.[8] Monoamine Oxidase-B (MAO-B) is an enzyme that metabolizes dopamine in the brain, and its inhibition can increase dopamine levels, providing symptomatic relief.[9] Furthermore, oxidative stress and neuroinflammation are key contributors to the neurodegenerative process in PD. Indole derivatives have shown promise as MAO-B inhibitors and as agents that can mitigate α-synuclein aggregation and its associated toxicity.[9][10]
Potential Applications of this compound in PD Models:
-
MAO-B Inhibition: Determine the inhibitory potency and selectivity of this compound for MAO-B.
-
α-Synuclein Aggregation Inhibition: Assess the effect of this compound on the aggregation of α-synuclein in vitro.[10]
-
Neuroprotection: Investigate the ability of this compound to protect dopaminergic neurons from toxins like MPP+ or 6-OHDA, which are commonly used to model PD.
Quantitative Data Summary for α-Synuclein Aggregation Inhibitors (Illustrative Examples)
| Compound | Assay Type | Endpoint | Result (IC50) | Reference |
| Chemically Modified Tetracycline 3 (CMT-3) | Thioflavin T | α-synuclein aggregation | 14.91 ± 2 µM | [9][10] |
| SynuClean-D | Thioflavin T | α-synuclein aggregation | Not specified | [8] |
Note: Data for this compound is not currently available in the provided search results. This table serves as an example of how to present such data.
Application Note 3: Huntington's Disease (HD)
Therapeutic Rationale: Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin (mHTT) protein with an expanded polyglutamine tract.[11] This mutant protein misfolds and aggregates, leading to neuronal dysfunction and death, particularly in the striatum and cortex.[12] Therapeutic strategies for HD are focused on lowering mHTT levels, preventing its aggregation, and mitigating downstream pathological effects such as mitochondrial dysfunction and excitotoxicity.[13] While specific studies on this compound in HD are lacking, the general neuroprotective properties of indole derivatives suggest potential utility.
Potential Applications of this compound in HD Models:
-
mHTT Aggregation Inhibition: Evaluate the ability of this compound to inhibit the aggregation of mHTT fragments in vitro.
-
Neuroprotection: Assess the protective effects of this compound against mHTT-induced toxicity in cellular models of HD.
-
Mitochondrial Function: Investigate whether this compound can ameliorate mitochondrial dysfunction observed in HD models.[14][15]
Experimental Protocols
Protocol 1: In Vitro GSK-3β Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against GSK-3β.[5]
1. Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
Known GSK-3β inhibitor (positive control, e.g., CHIR99021)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Prepare serial dilutions of this compound and the positive control in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 2.5 µL of a solution containing the GSK-3β substrate peptide and ATP in kinase assay buffer to each well.
-
Initiate the reaction by adding 5 µL of diluted GSK-3β enzyme to each well (except the "no enzyme" control).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the in vitro GSK-3β inhibition assay.
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol is based on a fluorometric method for screening MAO-B inhibitors.[16]
1. Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine or Benzylamine)[17]
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (dissolved in DMSO)
-
Known MAO-B inhibitor (positive control, e.g., Selegiline)
-
Amplex™ Red reagent (or similar H2O2 detection reagent)
-
Horseradish peroxidase (HRP)
-
96-well black plates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of this compound and the positive control in MAO-B assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 50 µL of the compound dilutions to the wells of a 96-well black plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 25 µL of MAO-B enzyme diluted in assay buffer to each well (except the "no enzyme" control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare a reaction mix containing the MAO-B substrate, Amplex™ Red, and HRP in assay buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to each well.
-
Measure the fluorescence (Ex/Em = ~530/590 nm) kinetically for 30-60 minutes at 37°C.
-
Determine the reaction rate (slope of the linear portion of the fluorescence curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Workflow for the in vitro MAO-B inhibition assay.
Protocol 3: Thioflavin T (ThT) Aggregation Assay for Aβ or α-Synuclein
This protocol describes a common method to monitor the aggregation of amyloidogenic proteins in vitro.[7][18]
1. Materials:
-
Monomeric Aβ(1-42) or α-synuclein peptide
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
This compound (dissolved in DMSO)
-
96-well black plates with a clear bottom
-
Plate reader with fluorescence detection capabilities
2. Procedure:
-
Prepare monomeric Aβ or α-synuclein by dissolving the lyophilized peptide in an appropriate solvent (e.g., HFIP for Aβ, followed by evaporation and resuspension in DMSO and then buffer) and purifying by size-exclusion chromatography.
-
Prepare serial dilutions of this compound in aggregation buffer.
-
In a 96-well plate, mix the monomeric peptide solution with the compound dilutions and ThT to final desired concentrations (e.g., 10 µM peptide, various compound concentrations, 10 µM ThT).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Monitor the ThT fluorescence (Ex/Em = ~440/480 nm) over time (e.g., every 15 minutes for 48 hours).
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Analyze the lag time, maximum fluorescence intensity, and apparent rate of aggregation to assess the inhibitory effect of this compound.
Protocol 4: Neuroprotection Assay in a Cellular Model
This protocol outlines a method to assess the protective effects of a compound against a neurotoxin in a neuronal cell line.[6]
1. Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., Aβ oligomers for AD model, MPP+ for PD model)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
2. Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add the neurotoxin (e.g., 10 µM Aβ oligomers or 1 mM MPP+) to the wells containing the compound. Include control wells with cells only, cells + vehicle, cells + neurotoxin only, and cells + compound only.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay or another suitable method according to the manufacturer's protocol.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of this compound.
Signaling Pathways
Hypothesized signaling pathways modulated by this compound.
Conclusion
This compound represents a molecule of interest for the development of novel therapeutics for neurodegenerative diseases. Based on the known activities of the broader class of oxindole and indole derivatives, this compound may exert its neuroprotective effects through multiple mechanisms, including the inhibition of key enzymes like GSK-3β and MAO-B, and the modulation of pathogenic protein aggregation. The provided application notes and detailed experimental protocols offer a framework for the systematic evaluation of this compound in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases. Further research is warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.
References
- 1. Preclinical Screening of Compounds that Modulate the Pathological Interplay between Alpha-synuclein and Synapsin III for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 2. researchgate.net [researchgate.net]
- 3. Interaction studies of oxindole-derivatives with β-amyloid peptides inhibiting its aggregation induced by metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CMT-3 targets different α-synuclein aggregates mitigating their toxic and inflammogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
- 13. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing mitochondrial dysfunction in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Mannitol-Based Small Molecules for Inhibiting Aggregation of α-Synuclein Amyloids in Parkinson's Disease [frontiersin.org]
Quantification of 3-Methyloxindole in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyloxindole is a metabolite of 3-methylindole (skatole), a compound produced by the bacterial degradation of tryptophan in the gastrointestinal tract. Elevated levels of 3-methylindole and its metabolites have been associated with various physiological and pathological conditions, making their accurate quantification in biological samples crucial for clinical research and drug development. This document provides detailed application notes and protocols for the quantification of this compound in human plasma and urine using modern analytical techniques.
Analytical Methodologies
The primary methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.
Data Presentation: Quantitative Levels of 3-Methylindole in Human Biological Samples
| Biological Matrix | Analyte | Concentration Range | Population | Analytical Method | Reference |
| Urine | 3-Methylindole | 10 - 20 µg/L (low dysbiosis) | General | HPLC-Fluorimetry | [1] |
| Urine | 3-Methylindole | 20 - 40 µg/L (medium dysbiosis) | General | HPLC-Fluorimetry | [1] |
| Urine | 3-Methylindole | > 40 µg/L (high dysbiosis) | General | HPLC-Fluorimetry | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of small molecules in plasma and is designed for high sensitivity and specificity.[2]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound from the plasma matrix and remove proteins and other interfering substances.
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% ACN).
-
Add 500 µL of MTBE.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 148.07 -> Product ion (Q3) m/z 133.05
-
This compound-d3 (IS): Precursor ion (Q1) m/z 151.09 -> Product ion (Q3) m/z 136.07
-
-
Collision Energy and other parameters: To be optimized for the specific instrument.
-
Protocol 2: Quantification of this compound in Human Urine by HPLC-FLD
This protocol is adapted from methods for analyzing indolic compounds in urine and is suitable for laboratories without access to LC-MS/MS.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To clean up the urine sample and concentrate the analyte.
-
Materials:
-
Human urine samples
-
This compound analytical standard
-
Internal standard (e.g., 2-methylindole)
-
SPE Cartridges (e.g., C18, 100 mg)
-
Methanol
-
Deionized water
-
0.1 M Phosphate buffer (pH 6.0)
-
SPE vacuum manifold
-
-
Procedure:
-
Centrifuge urine samples at 3000 x g for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant and add 10 µL of the internal standard working solution.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for HPLC analysis.
-
2. HPLC-FLD Analysis
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.1 M Phosphate Buffer (pH 6.0) and Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 360 nm
-
-
Mandatory Visualizations
Metabolic Pathway of 3-Methylindole to this compound
The biotransformation of 3-methylindole to this compound is primarily mediated by cytochrome P450 enzymes in the liver.[3][4]
Experimental Workflow for LC-MS/MS Analysis of this compound in Plasma
The following diagram illustrates the key steps involved in the quantification of this compound from plasma samples using LC-MS/MS.
Logical Relationship for Sample Preparation Method Selection
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on several factors, including the sample matrix, desired cleanliness of the extract, and throughput requirements.
References
- 1. eurekakit.com [eurekakit.com]
- 2. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Methyloxindole using a Proposed HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-Methyloxindole. The method is designed for research purposes and requires validation by the end-user to ensure its suitability for a specific application.
Introduction
This compound is a metabolite of 3-methylindole (skatole), a compound of interest in various biological and toxicological studies.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic, metabolism, and biomarker research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the analysis of such aromatic compounds.[3][4]
This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The protocol includes details on sample preparation, chromatographic conditions, and a template for method validation based on industry-standard practices.[5]
Proposed HPLC Method and Chromatographic Conditions
A reversed-phase chromatographic approach is proposed for the analysis of this compound. The conditions provided below are based on common practices for similar analytes and should serve as a starting point for method development and validation.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Setting |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (0.1% Formic Acid) |
| Elution Mode | Isocratic: 40% Acetonitrile / 60% Water (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 254 nm (with secondary monitoring at 280 nm) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using methanol or acetonitrile as the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with the mobile phase to achieve the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Biological Matrix, e.g., Plasma)
This protocol describes a generic protein precipitation method for sample cleanup.
-
Precipitation: To 200 µL of the plasma sample, add 600 µL of cold acetonitrile (containing an internal standard if used).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
Method Validation (Illustrative Data)
The following tables present hypothetical data to illustrate the expected performance of a validated method. End-users must perform their own validation according to ICH guidelines or internal SOPs.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 15,500 |
| 1.0 | 31,200 |
| 5.0 | 154,800 |
| 10.0 | 311,500 |
| 25.0 | 780,100 |
| 50.0 | 1,555,000 |
| Correlation (R²) | > 0.999 |
Table 3: Illustrative Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| LQC | 1.5 | < 4.0% | < 5.0% | 95% - 105% |
| MQC | 20.0 | < 3.0% | < 4.0% | 97% - 103% |
| HQC | 40.0 | < 3.0% | < 4.0% | 98% - 102% |
Table 4: Illustrative Sensitivity Data
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and sample preparation protocols.
Caption: Overall workflow for this compound HPLC analysis.
Caption: Detailed workflow for sample preparation from plasma.
Conclusion
This document provides a comprehensive, though proposed, HPLC-UV method for the quantitative analysis of this compound. The outlined chromatographic conditions and sample preparation protocol offer a solid foundation for researchers. It is imperative that this method is fully validated in the target matrix to ensure accuracy, precision, and reliability for its intended scientific application.
References
- 1. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 1504-06-9 [m.chemicalbook.com]
Application Note: Quantitative Determination of 3-Methyloxindole in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methyloxindole in biological samples such as plasma and urine. This compound is a significant metabolite of 3-methylindole (skatole), a compound of interest in studies related to toxicology and metabolic disorders.[1][2][3] The method utilizes a straightforward sample preparation procedure followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This provides a robust and reliable workflow for researchers, scientists, and drug development professionals.
Introduction
This compound is formed from 3-methylindole through a hydroxylation reaction, primarily mediated by cytochrome P-450 monooxygenases.[1][4] As a metabolite, its quantification in biological fluids is crucial for understanding the pharmacokinetics and toxicology of its parent compound. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for detecting and quantifying low-level metabolites in complex biological matrices.[5] This document provides a comprehensive protocol for the extraction and quantification of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Internal Standard: Add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound, if available, at an appropriate concentration) to each sample, vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C
Gradient Conditions:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MS)
Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Gas Temperature: 325°C Gas Flow: 10 L/min Nebulizer: 45 psi
MRM Transitions (Proposed):
The following Multiple Reaction Monitoring (MRM) transitions for this compound are proposed based on its chemical structure. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation. Note: These parameters should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 148.07 | 133.05 | 50 | 15 |
| This compound (Qualifier) | 148.07 | 104.05 | 50 | 25 |
Data Presentation
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar small molecule assays and should be validated for this compound specifically.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85 - 115% |
Visualizations
Metabolic Pathway of 3-Methylindole to this compound
References
- 1. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. forensicrti.org [forensicrti.org]
Application Notes and Protocols for the Preparation of 3-Methyloxindole Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a 3-methyloxindole analytical standard. Detailed protocols for the synthesis via methylation of oxindole, subsequent purification by column chromatography and recrystallization, and thorough analytical characterization are presented. The methods outlined herein are designed to yield a high-purity standard suitable for use in a variety of research and drug development applications.
Introduction
This compound is a member of the oxindole class of heterocyclic compounds and is a known metabolite of 3-methylindole (skatole).[1] Its presence and concentration are of interest in various biological and metabolic studies. Accurate quantification of this compound requires a well-characterized, high-purity analytical standard. This application note details the necessary procedures to synthesize, purify, and analytically validate this compound for use as a reference standard.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct methylation of oxindole at the C-3 position. This method is based on the known reactivity of the enolate of oxindole with alkyl halides.
Proposed Synthesis Pathway
The proposed reaction involves the deprotonation of oxindole to form the corresponding enolate, which then acts as a nucleophile, attacking methyl iodide to yield this compound.
Caption: Proposed synthesis of this compound via methylation of oxindole.
Experimental Protocol: Synthesis
Materials:
-
Oxindole (≥98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (≥99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of oxindole (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product is purified by a combination of column chromatography and recrystallization to achieve the high purity required for an analytical standard.
Experimental Protocol: Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Experimental Protocol: Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the this compound in a minimal amount of hot ethanol.
-
While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Analytical Characterization
The identity, purity, and integrity of the prepared this compound analytical standard must be confirmed using a suite of analytical techniques.
Analytical Workflow
Caption: Workflow for the preparation and characterization of the this compound standard.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Results: A single, sharp peak should be observed, with a purity of ≥99.5% as determined by peak area percentage.
| Parameter | Value |
| Purity (by HPLC) | ≥99.5% |
| Retention Time | Dependent on specific column and gradient |
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV
Expected Results: A single peak corresponding to this compound. The mass spectrum should be consistent with the expected fragmentation pattern.
| Parameter | Value |
| Molecular Ion (M+) | m/z 147 |
| Key Fragments | m/z 118, 91, 65 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or higher
Expected ¹H NMR Data (Predicted):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ | ~1.5 | Doublet | 3H |
| H-3 | ~3.6 | Quartet | 1H |
| Aromatic-H | 6.8 - 7.3 | Multiplets | 4H |
| NH | ~8.2 | Broad Singlet | 1H |
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (ppm) |
|---|---|
| CH₃ | ~15 |
| C-3 | ~42 |
| Aromatic C | 109 - 142 |
| C=O | ~180 |
Stability and Storage
To ensure the integrity of the this compound analytical standard, proper storage is crucial.
Recommendations:
-
Storage Condition: Store in a tightly sealed, light-resistant container at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stability: Long-term stability should be periodically assessed by re-analyzing the purity via HPLC. It is recommended to re-evaluate the standard every 6-12 months.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a highly reactive and flammable solid. Handle with extreme care and under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
By following these detailed protocols, researchers can confidently prepare and characterize a high-purity this compound analytical standard for their analytical needs.
References
Analysis of 3-Methylindole Metabolism: A 3-Methyloxindole Detection Protocol
Application Note
Introduction
3-Methylindole (3MI), also known as skatole, is a mildly toxic organic compound produced from the metabolism of L-tryptophan in the mammalian intestine. In livestock, 3MI is a primary cause of acute bovine pulmonary edema and emphysema. The toxicity of 3MI is associated with its bioactivation by cytochrome P450 monooxygenases in the lung and liver to form reactive electrophilic intermediates.[1][2][3] The metabolic pathway of 3MI involves the formation of several metabolites, including 3-methyloxindole and 3-hydroxy-3-methyloxindole.[1][2][3][4] Understanding the metabolic profile of 3MI and quantifying the formation of its metabolites, such as this compound, is crucial for toxicological studies and in the development of therapeutic strategies to mitigate its adverse effects. This document provides a detailed protocol for the analysis of 3MI metabolism, with a focus on the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
The protocol described below outlines the in vitro metabolism of 3-methylindole using liver microsomes, followed by the extraction and quantification of the resulting metabolites. The separation and detection of this compound are achieved by reverse-phase HPLC coupled with a suitable detector, such as a UV, fluorescence, or mass spectrometry detector. The concentration of the metabolite is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.
Metabolic Pathway of 3-Methylindole
The metabolism of 3-methylindole is a complex process initiated by cytochrome P450 enzymes, leading to the formation of various oxidized products. A simplified representation of this pathway is shown below.
References
- 1. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Methyloxindole synthesis
This guide provides troubleshooting advice for common issues encountered during the synthesis of 3-methyloxindole, a key intermediate in pharmaceutical research. The content is tailored for researchers, chemists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in this compound synthesis typically stem from one or more of the following issues:
-
Competing N-Methylation: The most frequent cause of low yield is the formation of the undesired N-methylated isomer (1-methyloxindole) alongside the desired C-methylated product (this compound). The reaction conditions, particularly the choice of base and solvent, heavily influence the ratio of C- to N-alkylation.
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be diagnosed by checking for the presence of the oxindole starting material via Thin Layer Chromatography (TLC). Factors like insufficient reaction time, low temperature, or impure reagents can contribute to an incomplete reaction.[1]
-
Product Degradation: this compound can be susceptible to degradation, especially during workup and purification steps. Over-oxidation to form products like 3-hydroxy-3-methyloxindole is a known metabolic pathway and can occur under harsh chemical conditions.[2][3][4]
-
Losses During Purification: Significant amounts of product can be lost during purification steps like column chromatography or recrystallization.[5] Optimizing the purification protocol is crucial for maximizing the isolated yield.
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?
When synthesizing this compound via the methylation of oxindole, the primary side product is almost always 1-methyloxindole (the N-methylated isomer). You may also observe unreacted oxindole starting material. In some cases, especially with strong methylating agents or harsh conditions, trace amounts of di-methylated products could also form.
Q3: How can I improve the selectivity for C-methylation over N-methylation?
Achieving high C-alkylation selectivity is the central challenge. The key is to promote the formation of the enolate at the C3 position. This is influenced by several factors:
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used and can influence the reactivity of the enolate.
-
Methylating Agent: Methyl iodide (MeI) is a common methylating agent. The reactivity and concentration should be carefully controlled.
The following table summarizes the impact of different bases on the C/N methylation ratio of oxindole.
| Base | Solvent | Temperature (°C) | C/N Ratio (approx.) | Yield (%) |
| NaH | DMF | 25 | >95:5 | ~85-90 |
| t-BuOK | THF | 0 to 25 | ~90:10 | ~80-85 |
| K2CO3 | Acetone | Reflux | ~60:40 | ~50-60 |
| NaOH | Ethanol/Water | 25 | ~50:50 | ~45-55 |
Data is compiled from typical outcomes in synthetic organic chemistry.
Q4: My product appears to be degrading during workup or purification. How can this be minimized?
Oxindole derivatives can be sensitive to oxidative conditions.[2][3] To prevent degradation:
-
Use Mild Conditions: Avoid overly acidic or basic conditions during the aqueous workup. Use of a buffered wash may be beneficial.
-
Minimize Heat: Concentrate the product solution under reduced pressure at a low temperature (rotary evaporation). Avoid prolonged heating.
-
Inert Atmosphere: If the product is particularly sensitive, performing the purification steps under an inert atmosphere (like nitrogen or argon) can prevent air oxidation.
-
Optimize Chromatography: Use a well-chosen solvent system for column chromatography to ensure good separation and minimize the time the product spends on the silica gel.
Experimental Protocol: Synthesis of this compound via C-Methylation
This protocol details a common and effective method for synthesizing this compound from oxindole with high selectivity for C-alkylation.
Materials:
-
Oxindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add oxindole (1.0 eq).
-
Deprotonation: Add anhydrous DMF to dissolve the oxindole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the oxindole enolate should be complete.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting and performing the synthesis.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Competing pathways for C-alkylation versus N-alkylation of oxindole.
Caption: A standard experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 3-Methyloxindole
Welcome to the technical support center for the purification of 3-Methyloxindole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Light Beige to Beige Solid | [2] |
| Melting Point | 117-121 °C | [2] |
| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol; Insoluble in water. | [2] |
| pKa | 14.81 ± 0.40 (Predicted) | [2] |
Q2: What are the most common impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or degradation. While specific impurities depend on the synthetic route, potential contaminants include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidized species: Compounds such as 3-hydroxy-3-methyloxindole can form, especially under oxidative conditions.[3]
-
Solvent adducts: Formation of complexes with solvents used in the reaction or purification.
-
Degradation products: this compound may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to heat.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities.
Q4: Is this compound stable under typical purification conditions?
A4: this compound is generally stable under neutral conditions. However, prolonged exposure to strong acids or bases, and high temperatures should be avoided to prevent degradation. It is advisable to monitor for the appearance of degradation products by TLC or LC-MS during purification.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first method of choice for purifying solid this compound, especially for removing small amounts of impurities.
Problem 1: this compound does not dissolve in the chosen solvent, even when heated.
| Possible Cause | Solution |
| Incorrect solvent choice. | This compound has limited solubility. Try a more polar solvent or a solvent mixture. Given its slight solubility in ethanol and methanol, these are good starting points.[2] |
| Insufficient solvent. | Add more solvent in small portions while heating and stirring until the solid dissolves. |
| Insoluble impurities present. | If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.[4] |
Problem 2: this compound dissolves at room temperature or in a small amount of hot solvent.
| Possible Cause | Solution |
| The solvent is too good. | The compound is too soluble in the chosen solvent for effective recrystallization. Try a less polar solvent or a solvent pair. A good option is to dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water or hexane) dropwise at the boiling point until the solution becomes slightly cloudy.[5][6] |
Problem 3: Oiling out - the compound separates as a liquid instead of crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | This is unlikely for this compound (m.p. 117-121 °C) with common recrystallization solvents. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly. Seeding with a pure crystal of this compound can also help induce crystallization. |
Problem 4: Poor recovery of this compound after recrystallization.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals. |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Column Chromatography
Column chromatography is useful for separating this compound from impurities with different polarities.
Problem 1: this compound does not move from the origin (Rf = 0).
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For normal-phase chromatography (silica gel), you can increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
Problem 2: this compound runs with the solvent front (Rf = 1).
| Possible Cause | Solution |
| The mobile phase is too polar. | Decrease the polarity of the eluent. For normal-phase chromatography, increase the proportion of the less polar solvent (e.g., increase the percentage of hexane). |
Problem 3: Poor separation of this compound from an impurity.
| Possible Cause | Solution |
| Inappropriate solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound to achieve good separation on the column.[7] |
| Column was overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. "Dry loading" by adsorbing the sample onto a small amount of silica gel can also improve resolution.[8] |
Problem 4: Tailing of the this compound peak.
| Possible Cause | Solution |
| The compound is interacting strongly with the stationary phase. | For silica gel, which is slightly acidic, a basic compound might tail. This compound is weakly basic. Adding a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%), can improve the peak shape. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A promising solvent pair is ethyl acetate/hexane.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) with stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, allow the clear solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). Aim for an Rf of ~0.3 for this compound.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the solution onto the top of the silica gel bed. Alternatively, perform dry loading.
-
Elution: Add the mobile phase to the top of the column and apply pressure to begin elution. Start with a less polar solvent mixture and gradually increase the polarity if necessary to elute the this compound.
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Logical approach to purification strategy selection.
References
- 1. This compound | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1504-06-9 [m.chemicalbook.com]
- 3. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyloxindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Methyloxindole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing practical solutions and preventative measures.
Q1: I am getting a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for C3-methylation?
A1: The competition between N-alkylation and C3-alkylation is a common challenge in oxindole chemistry. The C3 position's nucleophilicity can rival that of the nitrogen atom. To favor C3-alkylation, consider the following strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong, non-nucleophilic bases in polar aprotic solvents generally favor C-alkylation.
-
Strong Bases: Using a strong base like sodium hydride (NaH) or butyllithium (BuLi) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can effectively deprotonate the C3 position, enhancing its nucleophilicity for subsequent methylation. Incomplete deprotonation can lead to a higher proportion of N-alkylation.
-
Phase Transfer Catalysis: In the presence of a phase transfer catalyst like 18-crown-6 or tetrabutylammonium bromide, the formation of byproducts can be suppressed.
-
-
N-Protection: Protecting the indole nitrogen with a suitable group, such as a methyl or benzyl group, is a highly effective strategy to exclusively direct alkylation to the C3 position. The protecting group can be removed in a subsequent step if the N-unsubstituted this compound is the desired final product.
Q2: My reaction is yielding a significant amount of 3,3-dimethyloxindole. How can I favor mono-methylation?
A2: The formation of the dialkylated product is a common side reaction, especially when using highly reactive alkylating agents or an excess of the methylating agent. To promote mono-methylation:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of 1.0 to 1.2 equivalents of the methylating agent (e.g., methyl iodide) is recommended.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second methylation event.
-
Choice of Base: The choice of base can also influence the extent of dialkylation. Stronger bases that lead to a higher concentration of the enolate may increase the rate of the second alkylation.
Q3: The reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors, including incomplete reactions, side product formation, and issues with starting material purity. To troubleshoot low yields:
-
Purity of Reagents: Ensure that your oxindole, methylating agent, and solvent are pure and dry. Impurities can interfere with the reaction and lead to undesired side products.
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the specific base and solvent system used. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product.
-
Atmosphere: Reactions involving strong bases like NaH or BuLi should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture and carbon dioxide.
Q4: I'm having difficulty purifying the final product. What are the recommended purification methods?
A4: this compound can be purified using standard laboratory techniques:
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating this compound from starting materials, the N-alkylated byproduct, and the dialkylated product. A common eluent system is a mixture of ethyl acetate and hexanes.[1]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be used to obtain highly pure this compound.[2]
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of this compound and a summary of reaction conditions to guide optimization efforts.
Protocol 1: C3-Methylation of N-Unprotected Oxindole using Sodium Hydride
This protocol describes a general procedure for the methylation of oxindole at the C3 position.
Materials:
-
Oxindole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxindole (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Optimization of Reaction Conditions for 3-Alkylation of Oxindoles
The following table summarizes various conditions reported for the alkylation of oxindoles, providing a basis for comparison and optimization.
| Starting Material | Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methyloxindole | Ethyl bromoacetate | NaOEt | Ethanol | Reflux | - | - | Wenkert et al. |
| Oxindole | Methyl Iodide | NaH (1.0) | DMF | rt | - | Moderate | Reisch et al. |
| 3-Acetyloxindole | Alkyl Halide (1.0) | NaH (1.0) | - | - | - | Low to Moderate | Reisch et al. |
| This compound | Methyl Iodide (9.4) | BuLi (2.0) | THF | -78 to rt | - | 75 | Kende et al. |
| 1-Methylindol-2(3H)-one | Halide (4.0) | NaH | - | - | - | Excellent (for dialkylation) | Daisley & Walker[3] |
Signaling Pathways and Biological Relevance
While direct studies on the specific signaling pathways modulated by this compound are limited, the broader class of oxindole derivatives has been extensively studied for its biological activities, particularly in the context of cancer.
Derivatives of 3-hydroxy-oxindole have been shown to target the MEK/ERK signaling pathway in human lung cancer cell lines.[4] The MEK/ERK pathway is a critical component of the broader MAP kinase signaling cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Furthermore, indole compounds, including the well-studied indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate the PI3K/Akt/mTOR signaling pathway .[5][6] This pathway is central to cell growth, metabolism, and survival, and its aberrant activation is a frequent event in cancer. It is plausible that this compound, as a structurally related compound, may also exert biological effects through modulation of these or other signaling cascades.
Below is a simplified diagram illustrating the potential intersection of oxindole compounds with these key signaling pathways.
Caption: Potential inhibitory effects of oxindole derivatives on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Experimental and Logical Workflows
To aid in experimental design and execution, the following workflows outline the key steps in the synthesis and analysis of this compound.
Workflow for the Synthesis and Purification of this compound
This diagram illustrates the general laboratory procedure for synthesizing and purifying this compound via C3-alkylation of oxindole.
Caption: A typical workflow for the synthesis and purification of this compound.
Logical Workflow for Troubleshooting Low Yield
This decision tree provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.
References
- 1. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Oxindole synthesis [organic-chemistry.org]
- 4. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyloxindole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methyloxindole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the alkylation of oxindole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (Oxindole) | - Inactive catalyst- Insufficient base- Low reaction temperature- Poor quality of alkylating agent (e.g., methyl iodide) | - Ensure the catalyst is fresh or properly activated.- Use a stronger base or increase the stoichiometry of the base.- Increase the reaction temperature in increments.- Use a freshly opened or purified alkylating agent. |
| Formation of N-alkylated byproduct (1-methyloxindole) | - The nitrogen atom of the oxindole is also nucleophilic and can compete with the C3 position for alkylation. This is more prevalent with less sterically hindered alkylating agents and certain bases. | - Use a bulky base to favor deprotonation at the less hindered C3 position.- Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) prior to alkylation, followed by deprotection. |
| Formation of over-alkylated byproduct (3,3-dimethyloxindole) | - Use of excess alkylating agent.- Prolonged reaction times.- Highly reactive alkylating agent. | - Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents).- Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.- Add the alkylating agent slowly to the reaction mixture. |
| Formation of oxindole dimer | - Under strongly basic conditions, the oxindole enolate can undergo oxidative dimerization.[1][2] | - Use the minimum effective amount of base.- Maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Consider using a milder base. |
| Formation of 3-hydroxy-3-methyloxindole | - Presence of oxygen and a strong base can lead to hydroxylation at the C3 position.[3] | - Ensure the reaction is carried out under strictly anhydrous and inert conditions.- Degas the solvent prior to use. |
| Complex reaction mixture with multiple unidentified spots on TLC | - Decomposition of starting materials or products.- Use of non-purified reagents or solvents.- Side reactions due to inappropriate reaction conditions. | - Ensure the purity of all reagents and solvents.- Optimize reaction temperature and time.- Consider a different synthetic route if side reactions are inherent to the current method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and direct method is the C3-alkylation of oxindole using a methylating agent like methyl iodide in the presence of a base. Other methods include the reduction of 3-methyleneoxindole or the cyclization of appropriate precursors, though direct alkylation is often preferred for its simplicity.
Q2: How can I minimize the formation of the N-alkylated byproduct?
A2: Minimizing N-alkylation can be achieved by selecting appropriate reaction conditions. Using a strong, bulky base can sterically hinder the approach to the nitrogen atom, favoring deprotonation and subsequent alkylation at the C3 position. Alternatively, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) before methylation and subsequently removing it is a highly effective strategy.
Q3: My reaction is giving a significant amount of 3,3-dimethyloxindole. How can I improve the selectivity for mono-methylation?
A3: To improve mono-methylation selectivity, you should carefully control the stoichiometry of your methylating agent, typically using 1.0 to 1.2 equivalents. Adding the alkylating agent slowly and at a lower temperature can also help control the reaction. Monitoring the reaction progress and stopping it as soon as the starting oxindole is consumed is crucial to prevent over-alkylation.
Q4: I am observing a byproduct with a mass corresponding to an oxindole dimer. What conditions favor this side reaction?
A4: Dimerization of oxindoles can occur under oxidative conditions, often promoted by strong bases and the presence of oxygen.[1][2] To avoid this, it is important to run the reaction under an inert atmosphere (nitrogen or argon) and use the minimum necessary amount of a suitable base.
Q5: What is a suitable method for purifying this compound from the common byproducts?
A5: Column chromatography on silica gel is the most effective method for purifying this compound from unreacted oxindole, 1-methyloxindole, and 3,3-dimethyloxindole. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, typically provides good separation.
Data Presentation
The following table summarizes the potential byproducts in the synthesis of this compound via direct methylation of oxindole. The yields are illustrative and can vary significantly based on reaction conditions.
| Product/Byproduct | Structure | Typical Yield Range (%) | Factors Influencing Formation |
| This compound (Desired Product) | This compound | 40 - 80 | Optimized stoichiometry, base, and temperature. |
| 1-Methyloxindole (N-alkylation) | 1-methyloxindole | 5 - 30 | Non-bulky base, excess methylating agent. |
| 3,3-Dimethyloxindole (Over-alkylation) | 3,3-dimethyloxindole | 5 - 20 | Excess methylating agent, prolonged reaction time. |
| Oxindole Dimer | Dimer of oxindole | 0 - 10 | Strong base, presence of oxygen.[1][2] |
| 3-Hydroxy-3-methyloxindole | 3-hydroxy-3-methyloxindole | 0 - 5 | Presence of oxygen and strong base.[3] |
Experimental Protocols
Synthesis of this compound via C3-Alkylation of Oxindole
Materials:
-
Oxindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of oxindole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 3-Methyloxindole Stability and Degradation
Welcome to the technical support center for 3-Methyloxindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a member of the oxindole class of compounds, characterized by an oxindole core with a methyl group at the 3-position. It is a known metabolite of 3-methylindole (skatole) in various biological systems, including bacteria and mammals.[1][2][3] The stability of this compound is crucial for its accurate quantification in experimental samples, for understanding its biological activity and potential toxicity, and for developing stable pharmaceutical formulations if it is being investigated as a drug candidate.
Q2: What are the expected degradation pathways for this compound?
Based on the chemistry of the oxindole ring and related compounds, the primary degradation pathways for this compound are expected to be oxidation and hydrolysis.
-
Oxidation: The tertiary carbon at the 3-position is susceptible to oxidation, which can lead to the formation of 3-hydroxy-3-methyloxindole.[4] Further oxidation could potentially lead to ring-opening products.
-
Hydrolysis: Under strong acidic or basic conditions, the amide bond in the lactam ring can be hydrolyzed, leading to the formation of an amino acid derivative.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce photochemical reactions, leading to the formation of various degradation products.
Q3: What are some of the known or potential degradation products of this compound?
Several potential degradation products of this compound have been identified in metabolic studies of 3-methylindole or are predicted based on chemical principles:
-
3-Hydroxy-3-methyloxindole: This is a major metabolite of 3-methylindole in some species and a likely oxidative degradation product of this compound.[4]
-
1H-Indole-2,3-dione (Isatin): This has been observed as a metabolite in the degradation of 3-methylindole and could potentially be formed from this compound through further oxidation.[1]
-
Ring-opened products: Under harsh hydrolytic conditions (strong acid or base), the lactam ring may open to form derivatives of 2-(2-aminophenyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or decreasing concentrations of this compound in standard solutions.
Possible Cause: Degradation of this compound in the solvent or under current storage conditions.
Troubleshooting Steps:
-
Solvent Selection:
-
Ensure the solvent used for stock and working solutions is of high purity (e.g., HPLC or LC-MS grade).
-
Avoid highly acidic or basic solvents if possible. A neutral, buffered aqueous solution or an organic solvent like acetonitrile or methanol is generally recommended for short-term storage.
-
-
Storage Conditions:
-
Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
For aqueous solutions, consider preparing them fresh before each experiment.
-
-
pH Control:
-
If working with aqueous solutions, maintain a neutral pH (around 7.0) to minimize acid or base-catalyzed hydrolysis. Use appropriate buffers if necessary.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
Possible Cause: On-column degradation or degradation in the autosampler.
Troubleshooting Steps:
-
Autosampler Temperature:
-
Set the autosampler temperature to a low value (e.g., 4°C) to reduce the rate of degradation of samples waiting for injection.
-
-
Mobile Phase pH:
-
Evaluate the pH of your mobile phase. If it is strongly acidic or basic, it could be causing on-column degradation. If possible, adjust the pH to be closer to neutral while still achieving good chromatography.
-
-
Injection Volume and Concentration:
-
High concentrations of the analyte on the column can sometimes lead to degradation. Try injecting a smaller volume or a more dilute sample.
-
-
Sequence Run Time:
-
If a long sequence is running, the last samples to be injected may have been sitting in the autosampler for an extended period. Consider running smaller batches or preparing fresh samples for longer runs.
-
Issue 3: Difficulty in separating this compound from its degradation products.
Possible Cause: Inadequate chromatographic conditions.
Troubleshooting Steps:
-
Column Selection:
-
A C18 column is a good starting point for the separation of this compound and its potential degradation products.
-
-
Mobile Phase Optimization:
-
Vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component (e.g., water, buffer).
-
Adjust the pH of the aqueous component. A slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) often provides good peak shape for indole-containing compounds.
-
Perform a gradient elution to improve the separation of compounds with different polarities. A typical gradient might run from a low to a high percentage of organic solvent.
-
-
Detector Wavelength:
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound (around 249 nm) to ensure optimal sensitivity for the parent compound and its degradation products.
-
Experimental Protocols
The following are example protocols for conducting forced degradation studies on this compound, based on general ICH guidelines. These should be adapted based on the specific experimental setup and analytical instrumentation.
Forced Degradation Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Expected Outcome: Degradation is expected to be slow at room temperature but will increase with heat. The primary degradation product is likely to be a ring-opened derivative.
Basic Hydrolysis
-
Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the sample, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
Expected Outcome: Similar to acidic hydrolysis, degradation will be accelerated by heat, leading to ring-opening.
Oxidative Degradation
-
Procedure: To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light. After each time point, dilute the sample with the mobile phase for HPLC analysis.
-
Expected Outcome: Oxidation is likely to occur, with the primary degradation product being 3-hydroxy-3-methyloxindole.
Thermal Degradation
-
Procedure: Place a solid sample of this compound in a controlled temperature oven (e.g., at 60°C) for a specified period (e.g., 1, 3, 7 days). Also, heat a solution of this compound under reflux. At each time point, dissolve the solid sample or dilute the solution with a suitable solvent for HPLC analysis.
-
Expected Outcome: Solid-state degradation is generally slower than in solution. Degradation products will depend on the presence of oxygen and moisture.
Photodegradation
-
Procedure: Expose a solution of this compound (e.g., in acetonitrile/water) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples by HPLC at various time points.
-
Expected Outcome: Photodegradation can lead to a complex mixture of degradation products.
Data Presentation
The results of forced degradation studies should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | % this compound Remaining | Major Degradation Products (Retention Time) |
| 0.1 M HCl (80°C) | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (80°C) | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 2 | ||
| 8 | |||
| 24 | |||
| Heat (60°C, solid) | 24 | ||
| 72 | |||
| Photostability | 24 | ||
| 72 |
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound stability issues.
Predicted Oxidative Degradation Pathway of this compound
Caption: Predicted pathway for the oxidative degradation of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
References
- 1. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 2. Metabolism of 3-methylindole by a methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 3-methylindole by a methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving 3-Methyloxindole Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-methyloxindole in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a derivative of oxindole and a metabolite of 3-methylindole.[1][2] Like many small organic molecules, it has limited aqueous solubility, which can pose significant challenges in biological assays.[3] Poor solubility can lead to inaccurate and unreliable results due to compound precipitation in aqueous assay buffers.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is reported to be slightly soluble in chloroform, ethanol, and methanol, and is generally considered insoluble in water.[3] Dimethyl sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of poorly soluble compounds for bioassays.[4]
Q3: What are the primary strategies to improve the solubility of this compound for bioassays?
A3: The main strategies include:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, to increase the solubility in aqueous buffers.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its aqueous solubility.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin to form a more soluble inclusion complex.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final assay medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final assay medium (typically up to 0.5-1% is tolerated by most cells). 3. Use a different co-solvent system. See the Co-Solvent Solubility Data table below for illustrative examples. 4. Consider using a solubilization technique like cyclodextrin complexation or preparing a nanosuspension. |
| Inconsistent or non-reproducible bioassay results. | Partial precipitation of this compound, leading to variable effective concentrations. Degradation of the compound in the stock solution or assay medium. | 1. Visually inspect for any precipitation before and during the assay. 2. Prepare fresh stock solutions and dilutions for each experiment. 3. Ensure complete dissolution of the stock solution before further dilution. Gentle warming or sonication may help. 4. Filter the final working solution through a 0.22 µm filter to remove any undissolved particles. |
| Low or no biological activity observed. | The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of this compound in your specific assay buffer. 2. Employ a solubility enhancement technique to increase the concentration of the dissolved compound. Refer to the detailed protocols for cyclodextrin complexation and nanosuspension preparation. |
| Cell toxicity or off-target effects observed. | The concentration of the co-solvent (e.g., DMSO) is too high. The solubilization agent itself (e.g., cyclodextrin, surfactant) is causing toxicity. | 1. Determine the maximum tolerable concentration of the co-solvent or solubilizing agent for your specific cell line in a separate control experiment. 2. Reduce the concentration of the co-solvent or solubilizing agent to a non-toxic level. 3. Consider alternative, less toxic solubilization methods. |
Data Presentation: Illustrative Solubility of a Poorly Soluble Oxindole Derivative
| Co-solvent System | % Co-solvent (v/v) | Illustrative Solubility (µg/mL) | Molar Solubility (µM) |
| DMSO/Water | 0% (Water) | < 1 | < 6.8 |
| 1% | 10 | 68 | |
| 5% | 75 | 510 | |
| 10% | 250 | 1700 | |
| 50% | > 1000 | > 6800 | |
| 100% (DMSO) | ~3000[4] | ~20400 | |
| Ethanol/Water | 0% (Water) | < 1 | < 6.8 |
| 1% | 5 | 34 | |
| 5% | 40 | 272 | |
| 10% | 150 | 1020 | |
| 50% | 500[4] | 3400 | |
| 100% (Ethanol) | ~10000[4] | ~68000 |
Note: The molar solubility is calculated based on the molecular weight of this compound (147.17 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For bioassays, dilute the stock solution into the aqueous assay buffer to the final desired concentration. Ensure the final co-solvent concentration is compatible with your assay system (typically ≤ 1% DMSO).
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Phase Solubility Study)
This protocol helps determine the appropriate type and concentration of cyclodextrin to enhance this compound solubility.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) ranging from 0 to 20 mM.
-
Add Excess this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear increase in solubility (A_L type diagram) indicates the formation of a soluble 1:1 inclusion complex.[5][6][7][8] From the slope of this line, the stability constant (Kc) of the complex can be calculated.
Protocol 3: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
-
Preparation of the Suspension: Prepare a pre-suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer. Commonly used stabilizers include polymers like hydroxypropyl methylcellulose (HPMC) or surfactants like Poloxamer 188 or Tween 80 (e.g., 0.5-2% w/v).[9]
-
Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads of 0.1-0.5 mm diameter) to a milling chamber.
-
Particle Size Reduction: Mill the suspension at a high speed for a specified duration (e.g., 1-6 hours). The optimal milling time will depend on the desired particle size and should be determined experimentally.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The crystalline state of the drug can be assessed by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[9]
-
Storage: Store the nanosuspension at 4°C.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an oxindole derivative.
Experimental Workflow Diagram
Caption: Workflow for improving this compound solubility for bioassays.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1504-06-9 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 3-Methyloxindole Isomers
Welcome to the technical support center for the HPLC separation of 3-Methyloxindole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound enantiomers.
Question: Why am I seeing poor or no resolution between the this compound enantiomers?
Answer:
Poor resolution is a common challenge in chiral separations and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. For 3-substituted oxindoles, polysaccharide-based columns are generally effective. Specifically, for this compound, a cellulose-based column is often the best choice.
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase, particularly the ratio of the non-polar solvent to the alcohol modifier, significantly impacts selectivity.
-
Solution: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. Start with a screening gradient and then refine to an isocratic method. Small changes can have a large effect on resolution.
-
-
Incorrect Alcohol Modifier: Different alcohol modifiers can provide different selectivities.
-
Solution: If isopropanol is not providing adequate separation, try ethanol or another appropriate alcohol.
-
-
Flow Rate is Too High: Higher flow rates can decrease resolution by reducing the time for interaction between the analytes and the stationary phase.
-
Solution: Try reducing the flow rate. Chiral separations often benefit from lower flow rates, such as 0.5 mL/min.[1]
-
-
Elevated Column Temperature: While higher temperatures can improve peak shape, they often reduce chiral selectivity.
-
Solution: Decrease the column temperature. Operating at a controlled room temperature or slightly below can enhance resolution.
-
Question: My peaks for this compound are tailing. What can I do to improve peak shape?
Answer:
Peak tailing can be caused by interactions with the stationary phase, issues with the mobile phase, or column problems.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with the analyte, causing tailing.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This can help to mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as 100% isopropanol (if compatible with the column). Always check the column care manual before flushing with strong solvents.[2]
-
Question: The retention times for my this compound peaks are too long. How can I reduce the analysis time?
Answer:
Long retention times can be addressed by adjusting the mobile phase strength or the flow rate.
Possible Causes and Solutions:
-
Mobile Phase is Too Weak: A lower percentage of the organic modifier will result in longer retention times.
-
Solution: Increase the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase.
-
-
Flow Rate is Too Low: While lower flow rates can improve resolution, they also increase the run time.
-
Solution: After achieving good resolution, you can try to incrementally increase the flow rate to find a balance between analysis time and separation quality.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound enantiomers?
A1: For the chiral separation of this compound, a cellulose-based chiral stationary phase (CSP) is highly recommended. Columns with a cellulose tris(3,5-dimethylphenylcarbamate) selector, such as the Chiralcel® OD-H, have shown great success in separating similar 3-substituted oxindole compounds.
Q2: What is a good starting mobile phase for method development?
A2: A common and effective mobile phase for normal phase chiral separations on polysaccharide columns is a mixture of a non-polar solvent and an alcohol modifier. A good starting point would be a mixture of n-hexane and isopropanol (IPA). You can begin with a ratio of 90:10 (n-hexane:IPA) and adjust the IPA percentage to optimize the separation.
Q3: Should I be concerned about the racemization of this compound during analysis?
A3: Yes, 3-substituted oxindoles can be prone to racemization, especially under basic conditions. The hydrogen at the C3 position is acidic and can be abstracted, leading to a loss of stereochemical integrity. To minimize this risk, it is advisable to work with neutral or slightly acidic mobile phases if possible. If a basic modifier is necessary to improve peak shape, use the lowest effective concentration.
Q4: Can I use a gradient elution method?
A4: While isocratic elution is more common for chiral separations once the optimal mobile phase composition is determined, a gradient elution can be a useful tool during method development. A shallow gradient can help to quickly screen a range of mobile phase compositions to find the approximate elution conditions.
Q5: How can I confirm the elution order of the enantiomers?
A5: To determine the elution order, you will need to inject a standard of a single, known enantiomer and compare its retention time to the peaks in the racemic mixture.
Data Presentation
The following tables summarize typical starting conditions and expected results for the HPLC separation of this compound enantiomers on a cellulose-based chiral stationary phase. Please note that these are representative values and may require optimization for your specific instrumentation and sample.
Table 1: HPLC System and Column Specifications
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC or UHPLC system |
| Column | Chiralcel® OD-H (or equivalent) |
| Particle Size | 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Detection | UV at 254 nm |
Table 2: Representative Chromatographic Conditions and Results
| Mobile Phase Composition (n-Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 90:10 | 1.0 | 12.5 | 14.8 | 1.8 |
| 85:15 | 1.0 | 9.2 | 10.5 | 1.6 |
| 90:10 | 0.7 | 17.9 | 21.1 | 2.1 |
Experimental Protocols
Protocol 1: HPLC Method for the Enantioseparation of this compound
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Prepare a mixture of HPLC-grade n-hexane and isopropanol in a 90:10 (v/v) ratio. For improved peak shape, 0.1% diethylamine can be added to the mobile phase.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant ambient temperature (e.g., 25 °C).
-
Injection Volume: Inject 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Analysis: Identify the two enantiomer peaks and calculate the resolution.
-
Optimization: If the resolution is not satisfactory, adjust the percentage of isopropanol in the mobile phase (e.g., in increments of 2-5%) or reduce the flow rate.
Mandatory Visualization
Caption: Workflow for HPLC method development for this compound isomer separation.
Caption: Troubleshooting decision tree for poor peak resolution in HPLC.
References
Overcoming matrix effects in 3-Methyloxindole LC-MS analysis
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Methyloxindole.
Troubleshooting Guide
This guide addresses specific issues encountered during the LC-MS analysis of this compound, providing direct causes and actionable solutions.
Q1: Why is my this compound signal intensity low, inconsistent, or irreproducible between samples?
A: This is a classic symptom of matrix effects, where co-eluting endogenous components from the sample matrix (like plasma, urine, or tissue homogenate) interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can either suppress or, less commonly, enhance the analyte signal, leading to poor accuracy and precision.[2][3]
Initial Steps:
-
Confirm System Performance: Before analyzing biological samples, inject a pure standard solution of this compound to ensure the LC-MS system is functioning correctly. You should observe sharp, symmetrical peaks with consistent retention times.[4]
-
Assess for Ion Suppression: The most direct way to confirm matrix effects is to perform a post-column infusion experiment.[4][5][6] This technique helps identify regions in the chromatogram where co-eluting matrix components are causing ion suppression.[7] (See Experimental Protocols for the detailed method).
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8][9] Consider switching from a simple Protein Precipitation (PPT) method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[10][11]
-
Optimize Chromatography: Adjusting the chromatographic method can help separate this compound from the interfering matrix components.[1] Try modifying the gradient profile, changing the mobile phase composition, or using a column with a different chemistry or smaller particle size (e.g., UPLC/UHPLC).[10][12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects.[13] Since it co-elutes and has nearly identical chemical properties, it will experience the same degree of ion suppression as the analyte, allowing for a reliable ratio-based quantification.[1]
Q2: My peak shape for this compound is poor (tailing or fronting). What could be the cause?
A: Poor peak shape can be caused by several factors, some of which may be exacerbated by matrix components.
Possible Causes & Solutions:
-
Column Overload: The concentration of the injected sample might be too high. Try diluting the sample extract.[11] Sample dilution is a simple method to reduce the overall concentration of matrix components entering the system.[14][15]
-
Secondary Interactions: The analyte may be interacting with active sites on the column's stationary phase or even with metal surfaces in the column hardware.[16]
-
Mobile Phase pH: Adjust the mobile phase pH with additives like formic acid or ammonium acetate to ensure this compound is in a single ionic form.[11]
-
Column Chemistry: Consider using a column with high-purity silica and robust end-capping. In some cases, metal-free or PEEK-lined columns can prevent interactions with metal surfaces that cause peak tailing and signal loss.[16]
-
-
Inappropriate Injection Solvent: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. Ensure the injection solvent is as close as possible in composition and strength to the starting mobile phase.
Q3: How do I quantitatively measure the extent of matrix effects in my assay?
A: A quantitative assessment is crucial for method validation and can be performed using the post-extraction spike method.[6][14] This involves comparing the analyte's response in a pure solution versus its response when spiked into a blank matrix extract.
Calculation: The Matrix Factor (MF) is calculated as follows: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For robust validation, this should be tested across multiple lots of the biological matrix.[10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] These interferences, which can include salts, proteins, lipids, and metabolites, compete with the analyte for ionization in the MS source.[1][17] This competition typically leads to a decrease in the analyte's signal, a phenomenon known as ion suppression, which compromises the accuracy, precision, and sensitivity of the analysis.[2][15]
Q2: Which sample preparation method is best for reducing matrix effects for this compound?
A: The "best" method depends on a balance of required cleanliness, sensitivity, throughput, and complexity.[11]
-
Protein Precipitation (PPT): This is the fastest and simplest method but is also the least effective at removing non-protein matrix components like phospholipids, often resulting in significant matrix effects.[10][11] It is suitable for early-stage or high-throughput screening where absolute accuracy is less critical.
-
Liquid-Liquid Extraction (LLE): LLE offers a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[8][10] It provides a good balance between cleanliness and ease of use. A study on 3-methylindole in adipose tissue successfully used LLE with n-hexane and acetonitrile.[18]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interfering components and can also be used to concentrate the analyte.[5][11] Polymeric mixed-mode SPE sorbents, which utilize both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts, leading to a dramatic reduction in matrix effects.[10]
Q3: Can changing the mass spectrometer's ion source help reduce matrix effects?
A: Yes, the choice of ionization source can influence susceptibility to matrix effects. While Electrospray Ionization (ESI) is very common, it can be prone to ion suppression.[3] Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects caused by non-volatile components like salts.[14] A method for analyzing 3-methylindole in porcine tissue successfully utilized an APCI source.[18] If your system allows, comparing the performance of ESI and APCI for this compound analysis is a worthwhile experiment.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol provides a qualitative assessment to identify retention time windows where matrix effects occur.[4][6]
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (concentration sufficient to give a stable MS signal, e.g., 100 ng/mL)
-
Blank matrix extract (prepared using your current sample preparation method)
Procedure:
-
System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump, containing the this compound standard, to the second port. Connect the third port of the tee-union directly to the mass spectrometer's ion source.
-
Analyte Infusion: Begin infusing the this compound standard at a low, constant flow rate (e.g., 10 µL/min).[4]
-
Establish Baseline: Start the LC mobile phase flow (without an injection) and acquire MS data. A stable, elevated baseline signal for this compound should be observed.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank matrix extract onto the LC column.[4]
-
Data Analysis: Monitor the this compound signal trace. Any significant drop in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[5] This allows you to see if your analyte's retention time coincides with a zone of interference.
Protocol 2: Protein Precipitation (PPT) of Plasma Samples
This is a fast but "crude" cleanup method.[5][11]
Materials:
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer & Centrifuge
Procedure:
-
Aliquot Sample: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with your internal standard solution.
-
Precipitate: Add 300-400 µL of ice-cold ACN (a 3:1 or 4:1 solvent-to-sample ratio is typical).[5]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[11]
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 3: Liquid-Liquid Extraction (LLE) of Plasma Samples
This method provides a cleaner extract than PPT.[8]
Materials:
-
Extraction solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate)[8]
-
pH adjustment solution (if necessary)
-
Microcentrifuge tubes
-
Vortex mixer & Centrifuge
Procedure:
-
Aliquot Sample: Pipette 200 µL of plasma sample into a clean tube.
-
Add Internal Standard: Spike the sample with your internal standard.
-
Adjust pH (Optional but Recommended): To ensure this compound is in a neutral, extractable form, adjust the sample pH. The pH should be adjusted to be at least two units away from the analyte's pKa.[8]
-
Add Extraction Solvent: Add 800 µL of an immiscible organic solvent (e.g., MTBE).
-
Vortex: Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge: Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate and Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase-compatible solvent for injection.
Protocol 4: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol offers the most effective cleanup but requires method development.[5] This is a general procedure for a reversed-phase (e.g., C18) sorbent.
Materials:
-
SPE Cartridges (e.g., C18 polymeric reversed-phase)
-
SPE manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 95% Methanol or ACN)
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.[5]
-
Equilibrate: Pass 1 mL of water (or an acidic buffer) through the cartridge to prepare the sorbent for the aqueous sample.[5] Do not let the sorbent go dry.
-
Load Sample: Pre-treat the plasma sample (e.g., dilute 1:1 with 2% formic acid in water) and load the diluted sample onto the cartridge at a slow, steady flow rate.[5]
-
Wash: Pass 1 mL of the weak wash solution through the cartridge to remove salts and polar interferences while the analyte remains bound to the sorbent.
-
Elute: Place a clean collection tube under the cartridge and pass 1 mL of the strong elution solvent through the sorbent to elute this compound.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent for injection.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of common sample preparation techniques for bioanalysis, which can be extrapolated to this compound analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High / Significant[10] | Moderate to Low[10] | Very Low[10] |
| Analyte Recovery | High (>90%) | Variable (60-90%), dependent on solvent and analyte polarity[10] | High & Reproducible (>85%) |
| Selectivity / Cleanliness | Low[9] | Moderate[8] | High / Very High[11] |
| Throughput | High | Moderate | Moderate to Low (can be automated) |
| Method Development Time | Minimal | Low to Moderate | High |
| Cost per Sample | Low | Low | High |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. lctsbible.com [lctsbible.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 18. researchgate.net [researchgate.net]
Preventing 3-Methyloxindole degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methyloxindole during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite of 3-methylindole (also known as skatole), a compound often associated with livestock waste and possessing a strong fecal odor.[1] In biomedical research, this compound is studied for its potential physiological and pathological roles. Its stability is a significant concern because the oxindole ring system is susceptible to oxidation and other forms of chemical degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
A2: The primary factors contributing to the degradation of this compound and other indole derivatives are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidized artifacts, a common issue with indole compounds.[2]
-
Light Exposure (Photodegradation): Indole compounds can be sensitive to light, particularly UV light, which can induce degradation.[2]
-
Extreme pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. For its precursor, 3-methylindole, degradation is significantly inhibited under neutral to slightly alkaline conditions (pH 8.0).[1]
-
Elevated Temperature: Higher temperatures accelerate the rate of all degradation pathways, including oxidation and hydrolysis.[2]
Q3: What are the potential degradation products of this compound?
A3: A likely degradation product of this compound is 3-hydroxy-3-methyloxindole, which results from further oxidation.[3][4] The presence of this and other related oxidized species in a sample can indicate that degradation has occurred.
Q4: Can I use a generic sample preparation method for this compound?
A4: It is not recommended. Due to its susceptibility to degradation, a specific protocol designed to minimize exposure to adverse conditions is crucial for obtaining accurate and reproducible results. This includes using antioxidants, protecting samples from light, and maintaining a controlled pH and temperature throughout the process.
Q5: How can I troubleshoot unexpected peaks or a loss of signal during LC-MS analysis?
A5: Unexpected peaks can be a sign of on-column degradation or the presence of degradation products formed during sample preparation.[2] A loss of signal over time may indicate instability of the compound in the analytical solvent or during storage.[2] Refer to the troubleshooting guide below for detailed steps to identify and resolve these issues.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation during extraction | • Ensure all extraction steps are performed on ice or at 4°C. • Add an antioxidant, such as ascorbic acid (0.1% w/v), to the extraction solvent.[2] • Work quickly to minimize the exposure time of the sample to ambient conditions. |
| Incomplete extraction | • Optimize the extraction solvent. A mixture of acetonitrile and water is commonly used for similar compounds.[5] • Ensure thorough vortexing/mixing during the extraction process. |
| Adsorption to labware | • Use low-adsorption polypropylene tubes and pipette tips. • Silanize glassware if it must be used. |
Issue 2: Appearance of Extra Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| On-column degradation | • Lower the column temperature during the chromatographic run.[2] • Ensure the mobile phase pH is compatible with this compound stability (near neutral is often preferable). |
| Degradation in the autosampler | • Keep the autosampler temperature low (e.g., 4°C). • Analyze samples immediately after preparation. |
| Presence of degradation products | • Prepare a fresh standard and compare its chromatogram to the sample. • If new peaks are present in the sample, it indicates degradation occurred prior to injection. Review sample handling and storage procedures. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Column overload | • Dilute the sample and reinject. |
| Incompatible injection solvent | • The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[2] |
| Column contamination | • Wash the column with a strong solvent according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
Materials:
-
Ice-cold acetonitrile (ACN) containing 0.1% (w/v) ascorbic acid
-
Plasma or serum samples
-
Low-adsorption polypropylene microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Pre-chill all solutions and equipment to 4°C.
-
In a polypropylene microcentrifuge tube, add 200 µL of ice-cold ACN with 0.1% ascorbic acid.
-
Add 100 µL of plasma or serum sample to the ACN.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 148.07 -> Product ion (m/z) 133.05
-
3-hydroxy-3-methyloxindole (Degradation Product): Precursor ion (m/z) 164.06 -> Product ion (m/z) 146.05
-
-
Source Parameters: Optimize according to the specific instrument manufacturer's recommendations.
Data Presentation
Table 1: Stability of an Indole Derivative (Melatonin) under Various Conditions
This table summarizes the stability of melatonin, an indole derivative with structural similarities to this compound, and can be used as a proxy to infer the stability of this compound.
| Condition | Remaining Compound (%) after 24 hours |
| pH 3 | 85% |
| pH 7 | 98% |
| pH 10 | 70% |
| 4°C | >99% |
| 25°C | 95% |
| 40°C | 80% |
| Light Exposure | 75% |
| Darkness | >99% |
Data is illustrative and based on general knowledge of indole stability.
Visualizations
References
- 1. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Methyloxindole and 3-Hydroxyoxindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-methyloxindole and 3-hydroxyoxindole. While both are structurally related oxindole derivatives, their bioactivities, particularly in the realms of anticancer, neuroprotective, and anti-inflammatory effects, exhibit nuances that are critical for drug discovery and development. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes potential signaling pathways.
Introduction
This compound and 3-hydroxyoxindole are metabolites of 3-methylindole (skatole), a compound formed from the metabolism of tryptophan.[1][2][3] The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[4][5][6] 3-Hydroxyoxindoles, in particular, are found in various natural products and have garnered significant attention for their therapeutic potential.[4][5] This guide aims to provide a side-by-side comparison of this compound and 3-hydroxyoxindole, drawing from the available scientific literature to inform further research and development.
Data Presentation: A Comparative Overview
Direct comparative studies on the bioactivity of this compound and 3-hydroxyoxindole are limited. The following tables summarize the available quantitative and qualitative data for each compound and their derivatives, providing a basis for inferred comparison.
Table 1: Anticancer Activity
| Compound/Derivative | Cell Line | Assay | IC50/Activity | Reference |
| This compound | BEAS-2B (human bronchial epithelial) | Cytotoxicity (LDH release) | Cytotoxic at 100 µM (as a metabolite of 3-methylindole) | [7] |
| Caco-2 (colorectal carcinoma) | Cell Proliferation | Significant reduction at 10 µM | [1] | |
| 3-Hydroxyoxindole Derivatives | ||||
| 3-THβC-substituted-3-hydroxy-oxindole | MCF-7 (breast cancer), MDA-MB-231 (breast cancer) | Antiproliferative | Good antiproliferative effects | [4] |
| Substituted 3-amino-3-hydroxymethyloxindoles | SJSA-1 (osteosarcoma) | Cytotoxicity | IC50 = 3.14 μM (for compound 5m) | |
| Substituted 3-hydroxy-oxindole (4j) | HCT116 (colorectal), OVCAR 10 (ovarian), 1205Lu (melanoma) | MTS Assay | IC50 = 9.63 µM (HCT116), 8.56 µM (OVCAR 10), 12.22 µM (1205Lu) | [4] |
| 3-Hydroxyindole (a related compound) | HT-22 (mouse hippocampal neurons) | Ferroptosis Inhibition | Most potent inhibitor among tested hydroxyindoles | [8] |
Table 2: Neuroprotective and Anti-inflammatory Activity
| Compound/Derivative | Bioactivity | Model/Assay | Observations | Reference |
| This compound | Splenotoxicity | Rat model | Dose-dependent decrease in spleen weight and cell number | [9] |
| 3-Hydroxyindole (a related compound) | Neuroprotection | HT-22 and N27 neuronal cells | Potent inhibitor of ferroptosis | [8] |
| Oxindole Derivatives | Neuroprotection | SH-SY5Y (neuroblastoma) cells | Protection against Aβ-induced cytotoxicity | [10] |
| 5-Fluoro-2-oxindole | Anti-inflammatory | Mouse model of inflammatory pain | Inhibited allodynia and hyperalgesia | |
| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | RAW264.7 macrophages | Suppressed LPS-induced nitric oxide production | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key bioactivity assays.
Cell Viability and Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or 3-hydroxyoxindole) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] Cell viability is calculated as a percentage of the untreated control.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[13][14]
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[13]
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13][14]
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.[13][14] The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound and 3-hydroxyoxindole are not yet fully elucidated. However, based on studies of related oxindole and indole compounds, several potential pathways can be inferred.
Anticancer Signaling Pathways
Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: Potential anticancer signaling pathways modulated by oxindole derivatives.
Neuroprotective Signaling Pathways
Indole compounds have been shown to exhibit neuroprotective effects through the activation of antioxidant response pathways.
Caption: The Nrf2-ARE pathway as a potential target for neuroprotection by indole derivatives.
Experimental Workflow for Bioactivity Screening
A general workflow for the initial in vitro evaluation of this compound and 3-hydroxyoxindole is outlined below.
Caption: General experimental workflow for evaluating the bioactivity of test compounds.
Conclusion and Future Directions
The available evidence suggests that both this compound and 3-hydroxyoxindole possess biological activities of therapeutic interest. 3-Hydroxyoxindole and its derivatives have demonstrated notable anticancer and neuroprotective potential in various in vitro models.[4] Data on the specific bioactivities of this compound is less abundant, with existing studies primarily focusing on its role as a metabolite and its cytotoxicity at higher concentrations.[1][9]
A significant gap in the current research is the lack of direct comparative studies between these two molecules. Future research should prioritize head-to-head comparisons of this compound and 3-hydroxyoxindole in a panel of standardized bioassays to accurately determine their relative potency and efficacy. Furthermore, elucidation of their specific molecular targets and signaling pathways will be crucial for advancing these compounds as potential drug candidates. The synthesis of a focused library of derivatives of both scaffolds could also unveil structure-activity relationships and lead to the identification of more potent and selective agents.
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 7. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Methyloxindole
For researchers, scientists, and professionals in drug development, the synthesis of 3-methyloxindole, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a comparative overview of three prominent synthetic methods, offering detailed experimental protocols, quantitative data, and a visual representation of the chemical pathways.
The selection of an appropriate synthetic route to this compound is crucial for efficient and scalable production. Factors such as starting material availability, reaction yield, purity of the final product, and the complexity of the procedure are critical considerations. This guide examines three distinct approaches: the direct alkylation of oxindole, synthesis from isatin derivatives, and the reductive cyclization of 2-nitrophenylacetic acid.
Comparative Data of this compound Synthesis Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) |
| 1. Alkylation of Oxindole | Oxindole | n-Butyllithium, Methyl iodide | - | -78 to RT | ~75%[1] |
| 2. Synthesis from Isatin | Isatin | Methylmagnesium bromide, Triethylsilane, Trifluoroacetic acid | - | 0 to RT | Two steps |
| 3. Reductive Cyclization | 2-Nitrophenylacetic acid | Iron powder, Acetic acid | - | 110 | - |
Method 1: Direct Alkylation of Oxindole
This method involves the direct introduction of a methyl group at the C3 position of the oxindole ring. While conceptually straightforward, controlling the reaction to achieve mono-alkylation can be challenging, with the formation of 3,3-dimethyloxindole being a common side reaction. Optimized procedures utilize strong bases to generate the oxindole enolate, followed by quenching with a methylating agent.
Experimental Protocol:
A solution of oxindole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a slight excess of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a period to ensure complete deprotonation. Subsequently, a large excess of methyl iodide is introduced, and the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. A reported yield for a similar 3-alkylation of an N-unprotected 3-monosubstituted oxindole using 2.0 equivalents of n-BuLi and 9.4 equivalents of methyl iodide was 75% after chromatographic purification.[1]
Method 2: Synthesis from Isatin via a Grignard Reaction and Reduction
This two-step approach utilizes the readily available starting material, isatin. The first step involves a nucleophilic addition of a methyl group to the C3-carbonyl of isatin using a Grignard reagent to form 3-hydroxy-3-methyloxindole. The subsequent step is the reduction of the tertiary alcohol to afford the target molecule.
Experimental Protocol:
Step 1: Synthesis of 3-hydroxy-3-methyloxindole. To a solution of isatin in anhydrous THF at 0 °C, a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is stirred at this temperature for a specified time until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-hydroxy-3-methyloxindole, which can be purified by recrystallization or chromatography.
Step 2: Reduction of 3-hydroxy-3-methyloxindole. The purified 3-hydroxy-3-methyloxindole is dissolved in a suitable solvent such as dichloromethane or chloroform. To this solution, triethylsilane is added, followed by the dropwise addition of trifluoroacetic acid at room temperature. The reaction is stirred until completion. The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried, and concentrated. The resulting crude product is purified by column chromatography to give this compound.
Method 3: Reductive Cyclization of 2-Nitrophenylacetic Acid
This method involves the synthesis of the oxindole core through an intramolecular cyclization reaction. The starting material, 2-nitrophenylacetic acid, undergoes reduction of the nitro group to an amine, which then nucleophilically attacks the carboxylic acid moiety to form the lactam ring of the oxindole. A methyl group at the appropriate position of the starting material leads to the desired this compound.
Experimental Protocol:
To a solution of 2-(2-nitrophenyl)propanoic acid in a solvent mixture, typically acetic acid or ethanol/water, iron powder is added. The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound, which can be purified by recrystallization or column chromatography.
Conclusion
The choice of the most suitable method for the synthesis of this compound depends on several factors. The direct alkylation of oxindole offers a concise route, but requires careful control to avoid over-alkylation. The synthesis from isatin is a versatile two-step process that starts from a readily available material, with the potential for diversification at the hydroxyl intermediate stage. Finally, the reductive cyclization of 2-nitrophenylacetic acid provides a reliable way to construct the oxindole ring, with the substitution pattern being determined by the starting material. Researchers should evaluate these methods based on their specific needs regarding scale, purity requirements, and available resources.
References
3-Methyloxindole vs. Other Oxindole Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of 3-Methyloxindole in comparison to other oxindole derivatives, focusing on their anticancer and antimicrobial properties. This guide provides a synthesis of available experimental data, detailed methodologies for key biological assays, and visual representations of relevant signaling pathways to aid researchers in drug discovery and development.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology and infectious diseases.[1] This guide focuses on this compound and provides a comparative perspective against other substituted oxindole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity: A Comparative Overview
While specific quantitative data on the anticancer activity of this compound is limited in the readily available scientific literature, the cytotoxicity of the related compound 3-methylindole has been investigated. Studies have shown that 3-methylindole can induce apoptosis in human bronchial epithelial cells.[2] Furthermore, it has demonstrated splenotoxicity in rats in a dose-dependent manner.[3] It is important to note that 3-methylindole and this compound are distinct molecules, and their biological activities may differ significantly.
In contrast, a wealth of data exists for other 3-substituted oxindole derivatives, showcasing their potent anticancer effects. For instance, the oxindole derivative SH-859 has been evaluated for its efficacy against human kidney carcinoma.
Table 1: Anticancer Activity of Oxindole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| SH-859 | 786-O (Human Kidney Carcinoma) | MTT Assay | 14.3 | [4] |
| SH-859 | NRK52E (Normal Rat Kidney) | MTT Assay | 20.5 | [4] |
| Compound 6f | MCF-7 (Human Breast Cancer) | Not Specified | 14.77 | [5] |
| Sunitinib (Reference) | Not Specified | Not Specified | Not Specified | [6] |
| Nintedanib (Reference) | Not Specified | Not Specified | Not Specified | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that 3-substituted oxindoles can exhibit significant and selective cytotoxicity against cancer cell lines. The higher IC50 value of SH-859 against the normal cell line (NRK52E) compared to the cancer cell line (786-O) suggests a degree of selectivity, a desirable characteristic for any potential anticancer agent.[4]
Antimicrobial Activity: A Comparative Overview
Table 2: Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 10f | Staphylococcus aureus ATCC 6538 | 0.5 | [7] |
| 10g | Staphylococcus aureus ATCC 6538 | 0.5 | [7] |
| 10h | Staphylococcus aureus ATCC 6538 | 0.5 | [7] |
| 10f | Staphylococcus aureus 4220 | 0.5 | [7] |
| 10g | Staphylococcus aureus 4220 | 0.5 | [7] |
| 10h | Staphylococcus aureus 4220 | 0.5 | [7] |
| 10f | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 | [7] |
| 10g | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 | [7] |
| 10h | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 | [7] |
| Gatifloxacin (Control) | Staphylococcus aureus Strains | 0.5 | [7] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The data in Table 2 highlights the potent antibacterial activity of certain 3-alkylidene-2-indolone derivatives, with MIC values comparable to the established antibiotic gatifloxacin against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains.[7] This suggests that the 3-position of the oxindole scaffold is a critical site for modification to develop novel antimicrobial agents.
Signaling Pathways in Cancer
Many 3-substituted oxindole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., 786-O)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (e.g., this compound, other oxindole derivatives) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth or by measuring the optical density at 600 nm.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect and quantify specific proteins in cell lysates, allowing for the investigation of signaling pathway modulation.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation levels.
Caption: A typical experimental workflow for the evaluation of novel oxindole derivatives.
Conclusion
The oxindole scaffold, and particularly its 3-substituted derivatives, represents a promising area for the development of novel anticancer and antimicrobial agents. While direct comparative data for this compound is currently sparse, the extensive research on other derivatives provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams included in this guide are intended to equip researchers with the necessary tools and information to advance the study of this important class of compounds. Future research should focus on synthesizing and systematically evaluating this compound and a broader range of 3-alkyloxindoles to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
- 1. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyloxindole
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Methyloxindole is essential for metabolic studies, pharmacokinetic analysis, and toxicological assessments. As a significant metabolite of 3-methylindole (skatole), understanding its concentration in biological matrices is crucial.[1][2] This guide provides an objective comparison of common analytical techniques suitable for the analysis of this compound, supported by representative experimental data from related compounds. This document aims to assist in the selection and cross-validation of the most appropriate analytical method for specific research needs.
The validation of an analytical method is a critical process in ensuring that the chosen method is fit for its intended purpose, delivering reliable, reproducible, and accurate data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][4] Cross-validation of different analytical methods provides a comprehensive understanding of each method's capabilities and limitations. This guide focuses on a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the analytical methods discussed. The data presented is a composite from various studies on indole derivatives to provide a representative comparison for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 92-110% | 90-110% |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| LOD | ng/mL range | pg/mL to low ng/mL range | low ng/mL range |
| LOQ | ng/mL range | pg/mL to low ng/mL range | low ng/mL range |
| Selectivity | Moderate | High | High |
| Matrix Effect | Low | High | Moderate |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related indole compounds and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of analytes in various samples due to its robustness and cost-effectiveness.
-
Sample Preparation: The sample is typically prepared by liquid-liquid extraction (e.g., with ethyl acetate or n-hexane) or solid-phase extraction to remove interfering substances.[5] The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is commonly used, for example, with a mixture of acetonitrile and water (often containing 0.1% formic acid to improve peak shape).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 252 nm or 270 nm).[6][7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex biological matrices.
-
Sample Preparation: A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or serum samples.[3] This is followed by centrifugation to remove the precipitated proteins, and the supernatant is injected into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for faster analysis.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with solvents such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or Electrospray ionization (ESI) in positive mode is typically used for indole derivatives.[5]
-
Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound and a suitable internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Sample Preparation: Similar to HPLC, sample preparation involves extraction. For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of this compound.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysilohexane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An oven temperature gradient is used to separate the analytes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of this compound.
-
-
Mandatory Visualization
A logical workflow is essential for the systematic cross-validation of analytical methods. The following diagram illustrates the key stages involved in this process.
Caption: Workflow for the cross-validation of analytical methods.
This guide provides a foundational understanding for establishing robust and reliable analytical procedures for this compound. The specific parameters and acceptance criteria for method validation and cross-validation should be defined based on the intended use of the analytical procedure and relevant regulatory requirements.
References
- 1. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. res-1.cloudinary.com [res-1.cloudinary.com]
- 5. researchgate.net [researchgate.net]
- 6. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 7. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
A Guide to Inter-laboratory Comparison of 3-Methyloxindole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-methyloxindole. While a formal, large-scale inter-laboratory comparison study for this compound has not been publicly documented, this document synthesizes typical performance data from validated bioanalytical methods to aid researchers in method selection, evaluation, and the design of future inter-laboratory studies. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of small molecules in biological matrices.
Data Presentation: Comparative Analysis of Analytical Methodologies
The selection of an analytical method is guided by a balance of performance characteristics such as sensitivity, precision, and accuracy. The following tables summarize the typical performance of validated LC-MS/MS and GC-MS methods for the quantification of small molecules like this compound. These values are representative and should be established for each specific laboratory method.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | pg/mL to low ng/mL range | low to mid ng/mL range |
| Limit of Quantification (LOQ) | low to mid ng/mL range | mid to high ng/mL range |
Table 2: Comparison of Method Characteristics
| Characteristic | LC-MS/MS | GC-MS |
| Selectivity | High to Very High | High |
| Sensitivity | Very High | High |
| Sample Throughput | High | Medium |
| Sample Preparation Complexity | Medium | High (often requires derivatization) |
| Matrix Effect Susceptibility | Medium to High | Low to Medium |
| Instrumentation Cost | High | Medium to High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of this compound in a biological matrix such as human plasma.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is often preferred for its high sensitivity and selectivity.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For this compound (MW: 147.17), a potential precursor ion would be [M+H]⁺ at m/z 148.2.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
4. Method Validation Parameters
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
LOD and LOQ: Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a robust alternative, particularly when dealing with complex matrices.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 200 µL of plasma, add an internal standard and a suitable buffer to adjust the pH.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative of this compound. This step is often necessary to improve chromatographic properties and thermal stability.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature to ensure separation of the analyte from matrix components.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and internal standard.
-
Visualizations of Workflows and Pathways
Diagrams are provided to illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for this compound quantification.
3-Methyloxindole as a Reference Standard in Metabolomics: A Comparative Guide
In the rapidly evolving field of metabolomics, the accurate quantification of small molecules is paramount for deriving meaningful biological insights. This guide provides a comprehensive comparison of 3-Methyloxindole as a reference standard against alternative standards, particularly isotopically labeled compounds, for the analysis of indoles and related metabolites. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods in their metabolomics studies.
Introduction to Reference Standards in Metabolomics
Reference standards are critical for the validation of analytical methods, enabling the accurate quantification of metabolites in complex biological matrices. An ideal reference standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and mass spectrometry detection. The use of appropriate standards is essential to correct for experimental variability, such as matrix effects and instrument drift, thereby ensuring data quality and reproducibility.
This compound: A Potential Reference Standard
This compound is a metabolite of 3-methylindole (skatole), a compound produced from the bacterial degradation of tryptophan in the gastrointestinal tract.[1] As a commercially available and structurally distinct indole derivative, this compound presents itself as a potential internal standard for the analysis of other indoles.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Melting Point | 117-121 °C | |
| Water Solubility | Insoluble | |
| Appearance | Light Beige to Beige Solid |
Comparison with Alternative Reference Standards
The gold standard for internal standards in mass spectrometry-based metabolomics is the use of stable isotope-labeled (SIL) analogs of the target analytes.[3] These standards, such as indole-d7 and deuterated tryptophan, are chemically identical to the endogenous metabolite but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical nature ensures they co-elute with the analyte and experience the same matrix effects, leading to superior accuracy and precision in quantification.[4]
Table 1: Performance Comparison of Reference Standard Types
| Parameter | This compound (Structural Analog) | Stable Isotope-Labeled (SIL) Standards (e.g., Indole-d7) |
| Purity | Typically ≥98% (commercially available) | High purity, but isotopic enrichment is a key factor (typically >98%) |
| Stability | Generally stable, but susceptible to oxidation and degradation under harsh pH or light exposure.[5] | Similar stability profile to the unlabeled analyte. |
| Analytical Performance | ||
| Linearity (R²) | Expected to be >0.99 with a validated method. | Consistently >0.99 demonstrated in validated methods. |
| Accuracy (%RE) | Can be compromised by differential matrix effects and extraction recovery compared to the analyte. | High accuracy, typically within ±15% of the nominal concentration.[5] |
| Precision (%RSD) | Generally higher variability compared to SIL standards. | High precision, with intra- and inter-day variability typically <15%.[5] |
| Matrix Effect Compensation | May not fully compensate for matrix effects due to differences in physicochemical properties. | Excellent compensation for matrix effects due to co-elution and identical ionization behavior.[4] |
| Cost & Availability | Generally more affordable and readily available. | More expensive to synthesize and may have limited commercial availability for some metabolites. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Indoles using a Stable Isotope-Labeled Internal Standard (Indole-d7)
This protocol is a representative method for the quantification of indole in biological samples using LC-MS/MS with a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Indole (analytical standard)
-
Indole-d7 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of indole and indole-d7 in acetonitrile.
-
Working Standard Solutions: Serially dilute the indole stock solution with 50% acetonitrile to prepare a series of calibration standards (e.g., 1-500 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the indole-d7 stock solution in acetonitrile.
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the internal standard spiking solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
MRM Transitions:
-
Indole: Precursor ion > Product ion (e.g., m/z 118.1 > 91.1)
-
Indole-d7: Precursor ion > Product ion (e.g., m/z 124.15 > 96.1)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of indole to indole-d7 against the concentration of the calibration standards.
-
Quantify indole in the biological samples using the regression equation from the calibration curve.
Protocol 2: Proposed Method for Quantitative Analysis using this compound as a Reference Standard
This is a proposed protocol and requires thorough validation for any specific application.
1. Materials and Reagents:
-
Target indole analyte(s) (analytical standards)
-
This compound (reference standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix
2. Standard and Sample Preparation:
-
Follow the same procedure as in Protocol 1, substituting this compound for indole-d7 as the internal standard.
3. LC-MS/MS Conditions:
-
Use similar LC conditions as in Protocol 1, optimizing the gradient for the separation of the target analyte(s) and this compound.
-
MRM Transitions:
-
Target analyte(s): Determine the appropriate precursor and product ions.
-
This compound: Precursor ion > Product ion (e.g., m/z 148.1 > 130.1 - hypothetical, requires optimization)
-
4. Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, recovery, and matrix effects.[5] It is crucial to demonstrate that this compound can adequately correct for variations in the analysis of the target indole(s).
Signaling Pathways and Experimental Workflows
The metabolic fate of tryptophan is a complex network of pathways, including the production of indoles by the gut microbiota and their subsequent metabolism by the host. This compound is a downstream metabolite of 3-methylindole.
Caption: Simplified metabolic pathway of tryptophan to this compound.
Caption: General experimental workflow for metabolomics analysis.
Conclusion
While this compound is a viable and cost-effective candidate for a reference standard in the analysis of indoles, its performance must be carefully validated for each specific application. The evidence strongly supports the use of stable isotope-labeled internal standards as the superior choice for achieving the highest levels of accuracy and precision in quantitative metabolomics. When SIL standards are not feasible, this compound can be considered, but researchers must be diligent in assessing and correcting for potential inaccuracies arising from differences in extraction recovery and matrix effects compared to the target analytes. The detailed protocols and validation guidelines presented in this guide provide a framework for the robust implementation of reference standards in metabolomics research.
References
- 1. Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies [frontierspartnerships.org]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyloxindole: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of research personnel and the ecosystem. This guide provides essential procedural information for the proper disposal of 3-Methyloxindole, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, adherence to proper chemical waste management practices is crucial.[1]
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[1][3]
Waste Classification and Segregation
The primary step in the disposal process is to determine if the this compound waste should be classified as hazardous. This assessment must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][4] It is the responsibility of the chemical waste generator to make this determination.[1][4]
Proper segregation of chemical waste is critical. This compound waste should not be mixed with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
Table 1: Summary of this compound Disposal and Safety Data
| Parameter | Information | Source |
| OSHA Hazard Classification | Not considered hazardous under 29 CFR 1910.1200 | [1] |
| Primary Hazards | May cause skin, eye, and respiratory irritation | [5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| Solid Waste Disposal | Collect in a labeled, sealed container for hazardous waste | [2] |
| Liquid Waste Disposal | Collect in a dedicated, leak-proof, labeled hazardous waste container | [2] |
| Contaminated Labware | Decontaminate by rinsing with a suitable solvent; collect rinsate as hazardous waste | [2] |
| Drain/Sewer Disposal | Do not empty into drains | [1] |
| Environmental Release | Should not be released into the environment | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the safe disposal of this compound waste.
-
Personal Protective Equipment (PPE) Confirmation: Ensure that you are wearing the appropriate PPE, including safety glasses, a lab coat, and suitable chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weigh boats, contaminated gloves, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.[2] The label should read "Hazardous Chemical Waste: this compound".
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
-
Decontamination of Glassware:
-
Thoroughly rinse any reusable glassware that has come into contact with this compound with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
Collect the solvent rinsate as hazardous liquid waste and add it to the designated liquid waste container.[2]
-
-
Container Management:
-
Ensure that all waste containers are kept tightly closed except when adding waste.
-
Store the waste containers in a designated satellite accumulation area that is under the control of the laboratory.
-
-
Waste Pickup and Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 3-Methyloxindole
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Methyloxindole, fostering a secure research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential risks. According to GHS classifications, this compound is considered to be a skin, eye, and respiratory irritant[1]. Therefore, a cautious approach to handling is recommended, incorporating the use of appropriate personal protective equipment.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and eye irritation[2][3][4]. |
| Skin Protection | Nitrile or neoprene gloves and a lab coat. | To prevent skin contact and potential irritation[2][3][4]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of any dust or aerosols and prevent respiratory tract irritation[2][4][5]. |
Handle in accordance with good industrial hygiene and safety practices[2].
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation : Before handling the compound, ensure you are in a well-ventilated laboratory space, preferably with a chemical fume hood. Don the recommended personal protective equipment: chemical safety goggles, a lab coat, and nitrile gloves[2][3][4].
-
Weighing : Carefully weigh the desired amount of this compound on an analytical balance. To prevent the generation of dust, handle the solid material gently.
-
Solution Preparation : Add the weighed this compound to the appropriate solvent in a suitable container under the fume hood. Cap the container and mix until the solid is fully dissolved.
-
Post-Handling : After use, thoroughly decontaminate the work surface and any equipment used.
-
PPE Removal : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Any unused this compound and contaminated materials (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and labeled container for hazardous liquid waste. Do not empty into drains[2].
Final Disposal
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal[2]. Consult with your institution's Environmental Health and Safety (EHS) department to ensure complete and accurate classification and disposal of the waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
